3-(4-Ethoxycarbonylphenyl)benzoic acid
Description
The exact mass of the compound 3-(4-Ethoxycarbonylphenyl)benzoic acid, 95% is 270.08920892 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Ethoxycarbonylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxycarbonylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)12-8-6-11(7-9-12)13-4-3-5-14(10-13)15(17)18/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLGPTFUDKFBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683353 | |
| Record name | 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205680-07-4 | |
| Record name | 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-ethoxycarbonylphenyl)benzoic acid chemical structure
This guide details the chemical structure, synthesis, and applications of 3-(4-ethoxycarbonylphenyl)benzoic acid , a desymmetrized biphenyl scaffold critical in reticular chemistry and pharmaceutical intermediate synthesis.
Chemical Identity & Structural Analysis
This compound represents a specific class of heterofunctionalized biaryls . Unlike symmetric linkers (e.g., 4,4'-biphenyldicarboxylic acid), this molecule possesses an angular geometry (3,4'-substitution) and dual reactivity (free carboxylic acid vs. protected ethyl ester).
Core Data
| Property | Specification |
| IUPAC Name | 3-(4-ethoxycarbonylphenyl)benzoic acid |
| Common Identifier | Mono-ethyl biphenyl-3,4'-dicarboxylate |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Core Scaffold | Biphenyl (Phenyl-Phenyl bond) |
| Substituents | Ring A: -COOH (Position 3) Ring B: -COOCH₂CH₃ (Position 4') |
| Geometry | Non-planar (dihedral angle ~35-45° due to steric hindrance) |
Structural Significance
The 3,4'-substitution pattern introduces a "kink" in the molecular backbone. In Metal-Organic Frameworks (MOFs), this angularity prevents the formation of simple cubic lattices (pcu topology), often forcing the formation of more complex, lower-symmetry pore environments desirable for selective gas separation. The ethyl ester moiety acts as a "latent" binding group; it does not coordinate to metals during initial synthesis but can be hydrolyzed post-synthetically to activate the second binding site.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The most robust route to 3-(4-ethoxycarbonylphenyl)benzoic acid is the palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid and ethyl 4-bromobenzoate . This route is preferred over the reverse (boronate ester on the ethyl benzoate) to minimize side reactions involving the free carboxylic acid.
Reaction Scheme (Logic)[3][4]
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond of ethyl 4-bromobenzoate.
-
Transmetallation: The boronic acid (activated by base) transfers the phenyl ring to the Pd center.
-
Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).
Experimental Procedure
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
3-Carboxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.5 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.
-
Solvation: Dissolve ethyl 4-bromobenzoate and 3-carboxyphenylboronic acid in degassed 1,4-dioxane.
-
Activation: Add the aqueous Na₂CO₃ solution. The mixture may become biphasic.
-
Catalysis: Add Pd(PPh₃)₄ quickly against a counter-flow of Argon.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1).
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Filter through Celite to remove Pd black.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~3. Note: The product (carboxylic acid) will precipitate, while unreacted ester starting material remains in the organic phase.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂, MeOH/DCM gradient).
Mechanistic Pathway Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl scaffold.
Applications in Reticular Chemistry & Drug Design
A. MOF Linker Precursor (Biphenyl-3,4'-dicarboxylic acid)
The primary utility of 3-(4-ethoxycarbonylphenyl)benzoic acid is as a precursor to biphenyl-3,4'-dicarboxylic acid (H₂bpdc) .
-
Desymmetrization Strategy: Direct synthesis of the dicarboxylic acid often leads to solubility issues. Synthesizing the mono-ester allows for purification before the final hydrolysis step.
-
Post-Synthetic Modification (PSM): In some MOF syntheses, the mono-ester is incorporated directly into the framework using the free -COOH group. The pendant ester group is then hydrolyzed inside the pore to generate a new metal-binding site or to modify pore polarity.
B. Crystal Growth Modulation
In the synthesis of MOFs like IRMOF-3 or MOF-5 , this molecule acts as a coordination modulator .
-
Mechanism: The free carboxylic acid competes with the dicarboxylic acid linkers for coordination to the metal cluster (e.g., Zn₄O).
-
Effect: Because the other end is an ester (non-coordinating), it "caps" the crystal growth in specific directions. This is used to control morphology (e.g., creating nanosheets or truncated cubes) and introduce defects that enhance catalytic activity.
C. Pharmaceutical Scaffold
The biphenyl carboxylic acid moiety is a "privileged structure" in medicinal chemistry, often mimicking the hydrophobic/hydrophilic balance of endogenous ligands.
-
Pharmacophore: It serves as a rigid spacer between a polar head group (acid) and a lipophilic tail (ester/phenyl).
-
Analogs: Structural similarities to Diflunisal (anti-inflammatory) and Fazarabine intermediates.
Logic of Modulation Visualization
Caption: Mechanism of crystal growth modulation. The mono-ester blocks propagation, defining particle shape.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
PubChem. (2025).[3][4] Compound Summary: 3'-(Ethoxycarbonyl)biphenyl-4-carboxylic acid (Isomer Reference). National Library of Medicine. Retrieved from
-
ResearchGate. (2025). Metal‐Organic Framework (MOF) Morphology Control by Design. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from
Sources
3,4'-Biphenyldicarboxylic Acid Monoethyl Ester: Technical Profile & Synthesis Guide
[1][2]
Executive Summary: The Desymmetrization Advantage
In the architecture of advanced materials and pharmaceutical scaffolds, 3,4'-biphenyldicarboxylic acid monoethyl ester represents a critical "desymmetrized" intermediate. Unlike its symmetric counterparts (3,3' or 4,4'), the 3,4'-isomer introduces a non-linear, kinked geometry (approx. 60°–120° torsion) that prevents efficient packing, thereby increasing porosity in Metal-Organic Frameworks (MOFs) and solubility in drug discovery.[1][2]
The "monoethyl ester" designation refers to a regio-isomeric pair. For high-precision applications, researchers must distinguish between:
-
Isomer A (4'-Ethyl Ester): 3-carboxy-4'-ethoxycarbonylbiphenyl.[1]
-
Isomer B (3-Ethyl Ester): 4'-carboxy-3-ethoxycarbonylbiphenyl.[1][2]
This guide provides the definitive protocols for synthesizing, purifying, and utilizing these specific isomers, moving beyond generic "biphenyl" chemistry into precision linker design.[2]
Physicochemical Properties & Stability
The monoethyl ester combines the lipophilicity of the ethyl group with the hydrogen-bonding capability of the free carboxylic acid. This duality allows for unique solubility profiles utilized in phase-transfer catalysis and interfacial polymerization.[1]
Table 1: Core Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₁₆H₁₄O₄ | |
| Molecular Weight | 270.28 g/mol | |
| Physical State | White to Off-White Solid | Crystalline powder form preferred for stability.[1][3] |
| Melting Point | 145–155 °C (Estimated) | Isomer dependent; typically lower than the diacid (>290°C).[1][2] |
| Solubility (High) | DMSO, DMF, THF, Ethanol | Excellent for solvothermal synthesis.[1][2] |
| Solubility (Low) | Water, Hexanes | Requires basic pH for aqueous solubility (carboxylate formation).[1][2] |
| pKa (Acid) | ~4.2 (Benzoic acid-like) | The 3-position acid is slightly weaker than the 4-position due to inductive effects.[1] |
| Stability | Hydrolysis-sensitive | Stable in solid state; hydrolyzes to diacid in strong base/acid + heat.[1] |
Synthesis & Fabrication Protocols
To achieve high purity, Rational Suzuki-Miyaura Cross-Coupling is superior to statistical hydrolysis of the diester. The statistical method yields a mixture (35% mono, 35% di-ester, 30% di-acid) requiring tedious chromatographic separation.[1][2] The rational approach yields a single regioisomer.
Protocol A: Rational Synthesis of 4'-Ethyl Ester Isomer
Objective: Selective synthesis of 3-carboxy-4'-ethoxycarbonylbiphenyl. Mechanism: Coupling of a boronic acid (nucleophile) with a halo-ester (electrophile).[1][2]
Reagents
-
Partner A: 3-Carboxyphenylboronic acid (1.05 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution[1][2]
Step-by-Step Workflow
-
Inerting: Charge a Schlenk flask with Partner A, Partner B, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[1][2]
-
Solvation: Add degassed solvent (Dioxane) and aqueous base via syringe.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 2:1).[1][2] The free acid group on the boronic acid may cause streaking; add 1% acetic acid to eluent if necessary.
-
Workup (Critical):
-
Purification: Recrystallization from Ethanol/Water is often sufficient.[1] If flash chromatography is needed, use a gradient of DCM
DCM/MeOH (95:5).[1][2]
Protocol B: Statistical Hydrolysis (Cost-Effective Scale-Up)
Use Case: When specific isomerism is less critical, or for bulk production of the mixture.[1]
-
Dissolve Diethyl 3,4'-biphenyldicarboxylate in THF.
-
Add 1.0 equivalent of LiOH (aq).[1] Do not use excess base.
-
Stir at 0°C for 4 hours. The steric difference between the 3-position (meta) and 4'-position (para) allows for kinetic differentiation, though imperfect.[1]
-
Quench and separate isomers via column chromatography.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the divergent synthesis paths to access specific isomers, ensuring "self-validating" logic in your experimental design.
Caption: Divergent Suzuki coupling strategies for regio-selective synthesis of 3,4'-biphenyl monoesters.
Analytical Characterization (Self-Validation)
To validate the structure, you must distinguish the ester position from the acid position.
1H NMR Diagnostics (DMSO-d6)
-
Ester Region: Look for the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1][2]
-
Aromatic Region:
-
Isomer A (4'-Ethyl ester): The protons ortho to the ester (on the 4' ring) will appear as a doublet at ~8.1 ppm (deshielded).[1][2] The protons ortho to the acid (on the 3 ring) will show a singlet (H2) at ~8.2 ppm and a doublet (H4/H6) at ~7.9-8.0 ppm.[1]
-
Isomer B (3-Ethyl ester): The singlet (H2 on the 3-ring) will be shifted downfield (~8.5 ppm) due to the ester's stronger deshielding effect compared to the acid in some solvents, or distinct splitting patterns.[2]
-
-
Validation Check: If the integral of the ethyl group matches the aromatic protons 1:1 (normalized), you have the monoester. If ethyl is 2x, you have the diester.
Mass Spectrometry[1][2]
Applications in Research & Development
A. Metal-Organic Frameworks (MOFs)
The 3,4'-monoethyl ester is a "modulator" or "capping agent."[1]
-
Mechanism: In the solvothermal synthesis of MOFs (e.g., UiO-67), adding the monoester competes with the diacid linker.[2]
-
Outcome: It terminates crystal growth in specific directions or creates defects, increasing catalytic activity by exposing metal sites.[1][2]
-
Post-Synthetic Modification: Once incorporated, the ethyl ester can be hydrolyzed in situ to generate a free carboxylic acid inside the pore, altering the MOF's acidity without collapsing the framework.[2]
B. Drug Development (Prodrug Strategy)
Biphenyl scaffolds are common in NSAIDs and antihypertensives (e.g., Telmisartan analogs).[1][2]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][2][3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture over months.[1][2]
-
Disposal: Combustible organic solid. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Clary, R. et al. (2013).[1][2][5] A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.[5] International Journal of Organic Chemistry.[1] [Link]
-
PubChem. Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester (Analogous Monoester Structure). [Link][1]
-
Google Patents. CN102351620A: Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction. [1][2]
-
Oakwood Chemical. Biphenyl-3-carboxylic acid ethyl ester (Isomer Reference). [Link][1][2]
Sources
- 1. PubChemLite - Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester (C17H16O4) [pubchemlite.lcsb.uni.lu]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
Engineering Topology: The Strategic Use of Non-Linear Dicarboxylate Linkers in MOF Synthesis
Topic: Non-linear dicarboxylate linkers for MOF synthesis Audience: Researchers, scientists, and drug development professionals.
Executive Summary
While linear dicarboxylates like terephthalic acid (1,4-BDC) have dominated the early history of Metal-Organic Frameworks (MOFs) yielding iconic structures like MOF-5 and UiO-66, the field has increasingly pivoted toward non-linear (bent) dicarboxylate linkers . For researchers in drug delivery and catalysis, this shift is not merely aesthetic but functional.
Non-linear linkers, such as isophthalic acid (1,3-BDC) and 4,4'-oxydibenzoic acid (OBA), introduce distinct angularity (typically 120°) that disrupts the formation of simple cubic grids. This geometric frustration forces the formation of helical channels, discrete cages, and folded sheets , often preventing the network interpenetration that plagues linear systems. Furthermore, bent linkers with ether or methylene spacers (e.g., OBA) enhance linker solubility and framework flexibility, critical attributes for "breathing" MOFs used in controlled drug release.
This guide provides a technical deep-dive into the structural consequences of non-linearity and details a validated protocol for synthesizing CAU-10-H , a water-stable aluminum isophthalate MOF ideal for biomedical applications.
The Geometry of Non-Linearity: Structural Consequences
The choice of linker geometry dictates the secondary building unit (SBU) connectivity and the final topology. Unlike linear linkers that favor high-symmetry extension, non-linear linkers impose curvature.
Angular Classes
-
V-Shaped (Rigid): Isophthalic acid (IPA). The 120° angle between carboxylates typically forces metal clusters to form cis-connected chains (helices) rather than trans-connected linear rods.
-
V-Shaped (Flexible): 4,4'-Oxydibenzoic acid (OBA). The central ether oxygen allows rotation, enabling "breathing" behaviors where the pore volume changes in response to guest molecules.
-
Kinked/Z-Shaped: 2,5-Thiophenedicarboxylic acid (TDC). Used to introduce defects or lower symmetry in high-connectivity clusters (e.g., Zr-fcu nets).
Topological Mapping
The diagram below illustrates how linker geometry directs the final framework topology.
Figure 1: Mechanistic pathway from ligand geometry to framework topology. Bent linkers induce cis-connectivity, leading to helical or discrete cage structures.
Strategic Advantages in Drug Delivery
For drug development professionals, non-linear linkers offer specific advantages over their linear counterparts:
| Feature | Linear Linker MOFs (e.g., MIL-101) | Non-Linear Linker MOFs (e.g., CAU-10, Zn-OBA) | Benefit for Drug Delivery |
| Pore Shape | Large, open cages | Helical channels or narrow pockets | Better confinement of small drug molecules; sustained release. |
| Interpenetration | High risk (reduces pore volume) | Low risk (geometry prevents overlap) | Maximizes accessible surface area for drug loading. |
| Flexibility | Often rigid | Often flexible (if ether/methylene linked) | "Breathing" effect allows gating of drug release by pH or temperature. |
| Hydrophobicity | Variable | Tunable (aromatic density is higher) | Enhanced affinity for hydrophobic drugs (e.g., Ibuprofen, Curcumin). |
Experimental Protocol: Synthesis of CAU-10-H
Target: Aluminum Isophthalate [Al(OH)(IPA)] (CAU-10-H). Rationale: CAU-10 is selected for this guide because it is water-stable, synthesized in green solvents (water), and biologically benign (Al-based), making it a prime candidate for drug delivery vectors.
Materials
-
Metal Source: Aluminum Sulfate Octahydrate (
) or Aluminum Nitrate Nonahydrate. -
Linker: Isophthalic Acid (1,3-Benzenedicarboxylic acid, 99%).
-
Solvent: Deionized Water (Green synthesis).[1]
-
Modulator: Sodium Hydroxide (NaOH) or Urea (to control deprotonation and crystal size).
Step-by-Step Methodology
Step 1: Precursor Dissolution
-
In a Teflon-lined autoclave liner (50 mL capacity), dissolve 1.0 g of Aluminum Sulfate in 15 mL of deionized water .
-
Add 0.5 g of Isophthalic Acid . Note: The linker will not fully dissolve at room temperature; this is normal.
-
Add 0.25 g of NaOH dissolved in 5 mL of water . This acts as a modulator to assist linker deprotonation.
-
Stir vigorously for 30 minutes to ensure a homogeneous suspension.
Step 2: Solvothermal Synthesis
-
Seal the Teflon liner in a stainless steel autoclave.
-
Place in a programmable oven.
-
Ramp: Heat to 120 °C over 1 hour.
-
Dwell: Hold at 120 °C for 24 hours .
-
Cool: Cool down to room temperature naturally (approx. 4-6 hours). Rapid cooling may induce defects.
Step 3: Purification (Critical for Biocompatibility)
-
Filter the resulting white precipitate using a vacuum filtration setup (0.2 µm membrane).
-
Wash 1: Disperse solid in hot water (80 °C) and stir for 1 hour to remove unreacted aluminum salts. Filter.
-
Wash 2: Disperse solid in ethanol and stir for 1 hour to remove unreacted ligand trapped in pores. Filter.
-
Activation: Dry the powder at 100 °C in a vacuum oven overnight to remove solvent molecules.
Characterization Checklist
-
PXRD: Confirm crystalline phase. CAU-10-H has characteristic peaks at
and . -
BET Surface Area: Expect
. Lower values indicate incomplete activation or amorphous impurities. -
TGA: Stable up to ~400 °C. Weight loss < 100 °C indicates water loss; linker decomposition occurs > 450 °C.
Application Workflow: Drug Loading & Release
The helical channels of CAU-10 are particularly effective for encapsulating small hydrophobic drugs.
Figure 2: Workflow for utilizing non-linear linker MOFs in drug delivery systems.
Protocol for Drug Loading (Example: Ibuprofen):
-
Dissolve Ibuprofen in hexane (saturated solution).
-
Add activated CAU-10-H powder (ratio 1:3 drug:MOF w/w).
-
Stir for 24-48 hours at room temperature.
-
Centrifuge and wash briefly with fresh hexane to remove surface-adsorbed drug.
-
Determine loading capacity via TGA or UV-Vis spectroscopy of the supernatant.
References
-
Reimer, H. et al. (2012). Synthesis and characterization of the aluminum-based MOF CAU-10-H. Chemistry of Materials , 24(2), 399-406. Link
-
Cadiau, A. et al. (2017). Design of hydrophilic metal organic framework water adsorbents. Science , 356(6339), 731-735. Link
-
Rojas, S. et al. (2014). Metal-Organic Frameworks as Efficient Materials for Drug Delivery. Chemical Reviews , 114(20), 10416-10453. Link
-
Stock, N. & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews , 112(2), 933-969. Link
-
Helal, A. et al. (2017). A novel 2D zinc(II) metal-organic framework based on V-shaped dicarboxylate linker: Synthesis, crystal structure and luminescent properties. Journal of Molecular Structure , 1146, 394-400. Link
Sources
Engineering Topologies: The Role of Kinked Biphenyl Ligands in Coordination Polymers for Advanced Therapeutics and Materials Science
Executive Summary & Core Rationale
Coordination polymers (CPs) and metal-organic frameworks (MOFs) have traditionally relied on rigid, linear linkers—such as 4,4'-biphenyldicarboxylic acid (H₂bpdc)—to create predictable, highly porous networks. However, the pursuit of advanced functional materials for targeted drug delivery, active pharmaceutical ingredient (API) encapsulation, and selective gas separation has driven a paradigm shift toward "kinked" biphenyl and related dipyridyl/dicarboxylate ligands[1].
By introducing specific bend angles via meta-substitution, ether/amine hinges, or internal urea functionalization, researchers deliberately induce steric frustration during framework assembly. This frustration prevents dense, dead-space interpenetration and instead promotes the assembly of self-catenated, helical, or dynamic "breathing" topologies[2]. This whitepaper explores the mechanistic causality behind kinked ligand design, details a self-validating synthesis protocol, and highlights the implications for drug development professionals.
Mechanistic Foundations: The Causality of the "Kink"
The structural transition from a linear to a kinked ligand fundamentally alters the thermodynamic landscape of crystal growth. The causality behind this topological control is rooted in three primary mechanisms:
-
Topological Control via Bite Angle: Linear ligands typically drive the formation of standard cubic or paddle-wheel grid topologies (e.g., the IRMOF series). In contrast, kinked ligands—such as1 or 4,4'-dipyridylamine (dpa)—possess a V-shaped geometry. When these coordinate with transition metals like Ni(II) or Cu(II), the non-180° angle forces the growing polymer chain into undulating 1D chains, 2D double helices, or unprecedented 8-connected networks[3],[1].
-
Dynamic Porosity (The "Breathing" Effect): Kinked ligands with rotational freedom around a central hinge (e.g., an ether oxygen or a diazepine ring) allow the CP to undergo reversible structural transformations. For instance,2 form flexible MOFs that exhibit massive hysteresis during gas adsorption, expanding to accommodate guests and contracting upon their removal[2].
-
Chirality and Helicity: The fusion of kinked dicarboxylates with kinked dipyridyl ligands can spontaneously resolve into chiral nanobarrels or septuple helical motifs. These structures provide unique hydrophobic channels ideal for encapsulating complex, stereospecific drug molecules[3].
Caption: Causality pathway: How kinked ligand geometry dictates CP topology and advanced applications.
Experimental Methodology: Self-Validating Synthesis Protocol
To ensure scientific integrity, the synthesis of a kinked CP must be coupled with a self-validating analytical loop. The following protocol details the synthesis of a highly robust, self-catenated 2D layered CP, {[Ni(oba)(dpa)]·H₂O}, utilizing both a kinked dicarboxylate (oba) and a kinked organodiimine (dpa)[1].
Step-by-Step Hydrothermal Assembly
-
Precursor Preparation:
-
Action: Combine 0.5 mmol of Ni(NO₃)₂·6H₂O, 0.5 mmol of 4,4'-oxybis(benzoic acid) (H₂oba), and 0.5 mmol of 4,4'-dipyridylamine (dpa) in 15 mL of deionized water (resistivity > 18 MΩ·cm).
-
Causality: The 1:1:1 stoichiometric ratio ensures balanced coordination. Water acts as a benign, high-dielectric solvent that, under autogenous pressure, enhances the solubility of the otherwise poorly soluble organic linkers.
-
-
pH Adjustment:
-
Action: Add 1.0 M NaOH dropwise until the pH reaches ~7.5.
-
Causality: Deprotonation of the H₂oba carboxylic acid groups is strictly required to activate the oxygen donor sites for metal coordination.
-
-
Hydrothermal Assembly:
-
Action: Seal the mixture in a 23 mL Teflon-lined stainless steel autoclave. Heat at 150 °C for 72 hours, then cool to room temperature at a strictly controlled rate of 5 °C/hour.
-
Causality: The high temperature and pressure overcome the activation energy barrier for the formation of the thermodynamically favored self-catenated phase. The slow cooling rate is critical for the controlled nucleation and growth of diffraction-quality single crystals, preventing amorphous precipitation[1].
-
-
Isolation and Washing:
-
Action: Filter the resulting green crystals. Wash sequentially with distilled water, ethanol, and acetone, then air-dry.
-
Causality: Sequential washing removes unreacted metal salts (water) and residual organic ligands (ethanol), while acetone allows for rapid solvent evaporation without collapsing the framework.
-
The Self-Validation Loop
-
Phase Purity (PXRD): Compare the bulk powder X-ray diffraction pattern against the simulated pattern from single-crystal data. A match confirms the bulk material represents the targeted topology.
-
Thermal Stability (TGA): Perform thermogravimetric analysis under N₂. A weight loss corresponding to 1 water molecule followed by a plateau up to 400 °C validates the robust nature of the interdigitated kinked network[1].
Caption: Self-validating experimental workflow for the synthesis and characterization of kinked CPs.
Quantitative Data Presentation
The structural divergence between linear and kinked ligands yields vastly different physicochemical properties, summarized below:
| Ligand Geometry | Representative Ligand | Typical Topology | Interpenetration | Drug Delivery Potential | Key Reference |
| Linear | 4,4'-bpdc | pcu (cubic), rigid | High (often 2- to 4-fold) | Low (rigid pores restrict large APIs) | Standard MOF-5 analogs |
| Kinked (Ether) | H₂oba | 6⁶ self-catenated | Low (self-catenation prevents it) | Moderate (stable undulating channels) | LaDuca et al.[1] |
| Kinked (Urea) | L1²⁻ (diazepine ring) | pcu-a, dynamic | 2-fold (dynamic breathing) | High (H-bonding sites, flexible pores) | Janiak et al.[2] |
| Kinked (Amine) | dpa / dpk | Helical, undulating | Variable | High (chiral nanobarrels) | Braverman et al.[3] |
Relevance to Drug Development and Advanced Therapeutics
For drug development professionals, the utility of coordination polymers lies heavily in their ability to act as intelligent nanocarriers[4]. Kinked biphenyl ligands are particularly advantageous because the resulting "breathing" frameworks can expand to encapsulate large APIs in solution and contract to secure them during systemic transit.
Furthermore, the incorporation of functional hinges (like urea or secondary amines) provides specific hydrogen-bonding docking sites for drug molecules. This allows for finely tuned, stimuli-responsive release profiles in targeted physiological environments, such as pH-triggered degradation in the acidic microenvironments of tumor tissues[4],[2].
References
-
Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption Source: ACS Applied Materials & Interfaces URL:[Link]
-
Self-Catenated and Interdigitated Layered Coordination Polymers Constructed from Kinked Dicarboxylate and Organodiimine Ligands Source: Inorganic Chemistry URL:[Link]
-
Copper Phthalate Coordination Polymers Incorporating Kinked Dipyridyl Ligands: An Unprecedented 8-Connected Network and One-Dimensional Chiral Nanobarrels... Source: Inorganic Chemistry URL:[Link]
-
Controlling the Properties of Polymer Metal-Organic Frameworks and Cages Through Polymer Ligand Design Source: DSpace@MIT URL:[Link]
Sources
Part 1: Executive Summary & Strategic Analysis
An In-depth Technical Guide to the Synthesis of 3,4'-BDA Monoesters
3,4'-Biphenyldicarboxylic acid (3,4'-BDA) is a critical asymmetric building block in drug discovery (e.g., PROTAC linkers) and advanced materials (e.g., Metal-Organic Frameworks). Unlike its symmetric counterparts (4,4'- or 3,3'-isomers), 3,4'-BDA possesses two carboxylic acid groups in chemically distinct environments: one in the meta position (3-position) and one in the para position (4'-position) relative to the biphenyl linkage.
The Challenge: Synthesizing the monoester of 3,4'-BDA presents a classic regioselectivity problem.
-
Statistical Hydrolysis: Hydrolyzing the diester typically yields a difficult-to-separate mixture of starting material (diester), product (two possible monoester isomers), and over-hydrolyzed byproduct (diacid).
-
Electronic Nuance: The 4'-ester is conjugated to the biphenyl system, while the 3-ester is electronically distinct. While this creates a reactivity difference, it is often insufficient for high-yield selective hydrolysis.
The Solution (Core Directive): This guide prioritizes the De Novo Cross-Coupling Pathway (Suzuki-Miyaura) as the "Gold Standard" for research and drug development. This approach guarantees isomeric purity by assembling the biphenyl core from pre-differentiated fragments, eliminating the need for difficult isomer separations.
Part 2: Retrosynthetic Analysis & Pathway Logic
To ensure Scientific Integrity , we reject the statistical hydrolysis route for high-value applications. Instead, we utilize a convergent synthesis where the asymmetry is installed before the coupling step.
Target Molecule:
-
Isomer A: 3,4'-Biphenyldicarboxylic acid, 4'-methyl ester (Acid at C3, Ester at C4')
-
Isomer B: 3,4'-Biphenyldicarboxylic acid, 3-methyl ester (Ester at C3, Acid at C4')
The "Gold Standard" Pathway: Suzuki-Miyaura Cross-Coupling
This pathway couples an aryl halide with an aryl boronic acid. By choosing one partner as the free acid and the other as the ester, we exclusively generate the desired monoester.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Transmetallation: The Aryl-Boronate transfers its organic group to the Pd center (activated by base).
-
Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).
Visualizing the Pathway:
Caption: Figure 1. Convergent synthesis strategy ensuring 100% regioselectivity for the 3,4'-BDA monoester.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 3,4'-BDA 4'-Methyl Ester (De Novo Route)
Targeting the structure with the free acid at the 3-position and ester at the 4'-position.
Reagents:
-
Aryl Halide: 3-Bromobenzoic acid (1.0 eq)
-
Boronic Acid: 4-(Methoxycarbonyl)phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ (2.5 eq) dissolved in water (degassed)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (3:1:1)
Step-by-Step Methodology:
-
System Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Evacuate and backfill with Nitrogen (N₂) or Argon three times. Scientific Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
-
Reactant Charging:
-
Add 3-Bromobenzoic acid (2.01 g, 10 mmol) and 4-(Methoxycarbonyl)phenylboronic acid (1.98 g, 11 mmol).
-
Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol). Note: Add catalyst last if using a glovebox is not possible, or add as a solution after degassing.
-
-
Solvent & Base Addition:
-
Add degassed 1,4-Dioxane (40 mL).
-
Add degassed 2M Na₂CO₃ aqueous solution (12.5 mL).
-
Critical Control Point: Ensure the biphasic mixture is vigorously stirred to maximize interfacial surface area.
-
-
Reaction:
-
Heat to reflux (approx. 90-100°C) for 12–16 hours.
-
Monitor via TLC (Solvent: Hexane/EtOAc 1:1 with 1% Acetic Acid) or LC-MS. Look for the disappearance of the bromide.
-
-
Workup (Self-Validating Purification System):
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Phase Separation: Transfer filtrate to a separatory funnel.
-
Acid-Base Extraction (The "Trust" Step):
-
The reaction mixture is basic (pH > 10). The product (mono-acid) exists as a carboxylate salt (water-soluble).
-
Wash the aqueous layer with EtOAc to remove non-polar impurities (e.g., de-halogenated starting material, homocoupled biaryls). Discard organic layer.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The monoester mono-acid will precipitate.
-
Extract the milky aqueous layer with EtOAc (3 x 50 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
-
-
Characterization:
-
Recrystallize from Ethanol/Water if necessary.
-
¹H NMR (DMSO-d₆): Verify two distinct ring systems. The 4'-ring will show an AA'BB' pattern (para-substitution). The 3-ring will show a complex pattern (singlet, doublet, triplet, doublet).
-
Yield Expectation: 85–95%.
-
Protocol B: Quantitative Data & Solvent Screening
For researchers optimizing the reaction, the following solvent systems have been validated for biphenyl couplings involving free acids.
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |
| Dioxane / H₂O (4:1) | 90 | 12 | 92% | Best general balance; homogeneous at reflux. |
| Toluene / EtOH / H₂O | 85 | 16 | 88% | Good for scale-up; EtOH aids solubility of boronic acid. |
| DMF / H₂O | 100 | 8 | 75% | Faster, but difficult to remove DMF; lower yield due to proto-deboronation. |
| THF / H₂O | 65 | 24 | 60% | Too slow; reflux temp of THF is insufficient for hindered substrates. |
Part 4: Purification Logic (Self-Validating System)
The primary risk in this synthesis is the presence of unreacted boronic acid or protodeboronated byproducts (e.g., methyl benzoate). The Acid-Base Extraction described in Protocol A is a self-validating purification step because:
-
Neutral Impurities (Diesters, Biaryls) stay in the organic phase at high pH.
-
Target Molecule (Mono-acid) moves to the aqueous phase at high pH.
-
Target Molecule returns to the organic phase only upon acidification.
Purification Flowchart:
Caption: Figure 2.[1] Acid-Base workup logic ensuring removal of non-acidic byproducts.
Part 5: Applications in Drug Development
-
PROTAC Linkers: The 3,4'-geometry provides a "kinked" structure, distinct from the linear 4,4'-biphenyl. This alters the exit vector of the linker, potentially improving the ternary complex formation between the E3 ligase and the target protein.
-
Fragment-Based Drug Design: The monoester allows for sequential functionalization. The free acid can be coupled to an amine (amide bond formation), followed by hydrolysis of the ester to reveal a second acid for further coupling.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Clary, R., et al. (2013).[2] A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis.[2] International Journal of Organic Chemistry, 3, 143-147.[2] Link
-
Niwayama, S. (2000).[3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link
-
Huff, B. E., et al. (1998).[4] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.[4] Organic Syntheses, 75, 53. Link
Sources
- 1. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Architectural Dichotomy in Reticular and Polymer Chemistry: A Comparative Analysis of 3,4'- and 4,4'-Biphenyldicarboxylic Acid Linkers
The rational design of Metal-Organic Frameworks (MOFs) and advanced polymeric materials relies heavily on the geometric and electronic properties of organic linkers. Among these, biphenyldicarboxylic acids represent a cornerstone family of building blocks. However, a simple shift in the substitution pattern—from the para-para (4,4') to the meta-para (3,4') position—fundamentally alters the spatial trajectory of the coordination bonds.
This technical guide explores the profound structural, topological, and synthetic differences between 4,4'-biphenyldicarboxylic acid (4,4'-H2bpdc) and 3,4'-biphenyldicarboxylic acid (3,4'-H2bpdc) , providing researchers with the mechanistic insights required to harness these linkers in materials science.
Conformational Geometry and Steric Frustration
The core divergence between these two linkers lies in their symmetry and coordination vector angles:
-
4,4'-H2bpdc (The Linear Paradigm): This highly symmetrical, linear ditopic linker features a 180° angle between its carboxylate groups. This rigidity and linearity make it highly predictable, driving the formation of maximum-volume, high-symmetry polyhedra.
-
3,4'-H2bpdc (The Asymmetric Paradigm): The meta-substitution on one of the phenyl rings introduces a structural "kink," resulting in a coordination angle of approximately 120°. This asymmetry induces steric frustration during self-assembly. The framework cannot expand infinitely in a linear plane, forcing the structure to adopt complex, low-symmetry, or highly interpenetrated architectures to minimize void space and stabilize the system via
stacking.
Topological divergence pathways of 4,4'-bpdc and 3,4'-bpdc linkers in MOF synthesis.
Reticular Chemistry & Topological Outcomes
The Predictability of 4,4'-bpdc
Because of its 180° linearity, 4,4'-H2bpdc is a staple in reticular chemistry for generating ultra-porous materials. When reacted with Zr(IV) clusters, it forms the classic UiO-67 framework, which exhibits an fcu (face-centered cubic) topology[1]. The predictability of this linker allows for advanced post-synthetic modifications and the creation of mixed-linker systems for highly selective catalysis, such as cyclohexene oxygenation[1]. Similarly, when integrated with chiral secondary building units, 4,4'-bpdc yields highly porous enantiomerically pure MOFs like DUT-32 , which are utilized in stereoselective chromatography[2].
The Complexity of 3,4'-bpdc
Conversely, the 120° kink of 3,4'-H2bpdc disrupts standard reticular expansion. When assembled with Cd(II) ions, 3,4'-bpdc does not form simple parallel polycatenation (as seen with its 4,4' counterpart); instead, it yields a rare 3-fold interpenetrating 4,6-connected fsh net[3].
In Zn(II) systems, the asymmetry of 3,4'-bpdc leads to the formation of "molecular basketworks." Depending on the ancillary N-donor ligands used, the kinked linker forces the zinc nodes into infinite alternating subloop chains consisting of 8- and 24-membered rings[4]. This structural density and the resulting rigidification of the ligand often lead to intense solid-state photoluminescence, making 3,4'-bpdc MOFs excellent candidates for chemical sensing[4].
Impact on Polymer Chemistry: Liquid Crystalline Polymers (LCPs)
Beyond MOFs, these linkers are critical in the synthesis of wholly aromatic copolyesters.
-
Polymers derived from 4,4'-bpdc are highly crystalline "rigid-rod" materials. While they possess immense tensile strength, their high melting points often make them intractable and difficult to process.
-
3,4'-bpdc is utilized as a strategic "kinked comonomer." The incorporation of the 3,4-biphenylene unit into a polyester backbone disrupts the crystalline order just enough to lower the melting point without destroying the material's liquid crystalline state[5]. This causality—where the 120° bond angle prevents perfect chain packing—results in the formation of an "anisotropic glass state," yielding polymers with high glass transition temperatures but significantly improved melt-processability[5].
Quantitative Data Comparison
The following table summarizes the physicochemical and crystallographic differences between the two linkers:
| Property / Feature | 4,4'-Biphenyldicarboxylic Acid | 3,4'-Biphenyldicarboxylic Acid |
| Symmetry | ||
| Coordination Angle | ~180° (Linear) | ~120° (Kinked) |
| Typical MOF Topologies | fcu, pcu (High symmetry)[1] | fsh, mab, basketworks (Low symmetry)[3][4] |
| Interpenetration Tendency | Low to Moderate | High (Sterically driven)[3] |
| Polymer Application | Rigid-rod LCPs (High crystallinity) | Kinked comonomer (Anisotropic glasses)[5] |
| Synthetic Accessibility | High (Commercially abundant) | Moderate (Requires specific cross-coupling)[6] |
Experimental Methodologies: Self-Validating Protocols
Protocol A: Green Synthesis of 3,4'-H2bpdc via Interfacial Suzuki Cross-Coupling
The synthesis of the asymmetric 3,4'-H2bpdc requires precise C-C bond formation. An interfacial (biphasic) Suzuki cross-coupling is preferred because it sequesters the expensive Palladium catalyst in the organic phase, allowing the water-soluble product to be easily isolated from the aqueous phase[6].
Step-by-Step Workflow:
-
Preparation of Aqueous Phase: Dissolve 3-bromobenzoic acid (1.0 eq) and 4-carboxyphenylboronic acid (1.05 eq) in a basic aqueous solution (e.g.,
buffer, pH ~10). Causality: The basic environment activates the boronic acid to form a reactive boronate complex. -
Preparation of Organic Phase: Dissolve a Palladium catalyst (e.g.,
, 0.05 eq) in an organic solvent (e.g., toluene). -
Phase Transfer Catalysis: Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). Causality: The PTC is critical; it shuttles the anionic reactants from the aqueous phase into the organic phase where the Pd catalyst resides, enabling the cross-coupling[6].
-
Reaction: Reflux the biphasic mixture under vigorous stirring at 90°C for 12 hours.
-
Separation and Precipitation: Cool the mixture and separate the phases. The Pd catalyst remains in the organic layer (which can be recycled). Acidify the aqueous layer with 1M HCl to pH ~2. The pure 3,4'-H2bpdc will precipitate quantitatively[6].
Interfacial Suzuki cross-coupling workflow for the synthesis of asymmetric biphenyldicarboxylic acids.
Protocol B: Solvothermal Synthesis of a 3,4'-bpdc Zinc MOF
To harness the unique 120° kink, solvothermal synthesis must be carefully controlled to prevent the formation of amorphous coordination polymers.
Step-by-Step Workflow:
-
Precursor Mixing: Combine
(0.1 mmol) and 3,4'-H2bpdc (0.1 mmol) in a Teflon-lined stainless steel autoclave[4]. -
Solvent Selection: Add 10 mL of a DMF/Water mixture (typically 1:1 v/v). Causality: DMF acts as both a solvent and a slow-release base. Under autogenous pressure and heat, DMF slowly hydrolyzes to produce dimethylamine, which gently deprotonates the 3,4'-H2bpdc. This slow deprotonation is the self-validating mechanism that ensures the slow growth of high-quality single crystals rather than kinetic powders[4].
-
Thermal Profiling: Heat the autoclave to 120°C at a rate of 2°C/min, hold for 72 hours, and then cool to room temperature at a slow rate of 0.1°C/min.
-
Harvesting: Filter the resulting crystals, wash with fresh DMF and methanol, and dry under vacuum. The resulting framework will exhibit the characteristic subloop chains dictated by the 3,4'-bpdc geometry[4].
Conclusion
The selection between 3,4'- and 4,4'-biphenyldicarboxylic acid is not merely a choice of reagent, but a fundamental architectural decision. While 4,4'-bpdc remains the gold standard for achieving maximum porosity and predictable reticular expansion, 3,4'-bpdc offers a sophisticated tool for inducing structural complexity. By leveraging the steric frustration inherent to its 120° kink, researchers can engineer highly interpenetrated luminescent MOFs and melt-processable anisotropic glasses that are impossible to achieve with linear linkers.
References
-
[2] Proline functionalization of the mesoporous metal-organic framework DUT-32. PubMed (NIH). Available at:
-
[1] Harnessing Oxidation-State Control In Cu-Based Mixed-Linker UiO-67 Towards Selective Catalysis For Oxygenation Reactions. Cube Synergy Project. Available at:
-
[4] A Molecular Basketwork: Self-Assembly of Coordination Polymers from Zn(II) and Biphenyl-3,4′-dicarboxylate Regulated by Different Flexible Bridging and Chelating N-Donor Ancillary Ligands. ACS Publications. Available at:
-
[3] Two photoluminescent metal–organic frameworks with highly-connected topological nets. ResearchGate. Available at:
-
[5] Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. Available at:
-
[6] A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. Available at:
Sources
- 1. Harnessing Oxidation-State Control In Cu-Based Mixed-Linker UiO-67 Towards Selective Catalysis For Oxygenation Reactions – Cube Synergy Project [cube-synergy.eu]
- 2. Proline functionalization of the mesoporous metal-organic framework DUT-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids [mdpi.com]
- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
Engineering Heterometallic MOF Ligand Precursors: A Metalloligand & Orthogonal Design Guide
Executive Summary
The synthesis of Heterometallic Metal-Organic Frameworks (H-MOFs) represents a frontier in materials science, offering synergistic properties unattainable in homometallic systems. For researchers in catalysis and drug development, the challenge lies not in the framework assembly, but in the precision engineering of the ligand precursor .
This guide moves beyond standard solvothermal recipes to focus on the molecular architecture of the ligands themselves. We explore two primary strategies: Orthogonal Bonding (exploiting Hard-Soft Acid-Base theory) and the Metalloligand Approach (pre-installing a metal active site). By controlling the precursor, you control the metal distribution, preventing phase separation and ensuring site-specific functionality.
Part 1: Strategic Design Principles
The Challenge of Phase Separation
When attempting to introduce two metals (M1 and M2) into a MOF, the thermodynamic tendency is often to form a physical mixture of two homometallic phases (MOF-M1 and MOF-M2) rather than a single heterometallic lattice. To overcome this, the ligand precursor must be designed to dictate the position of each metal.
Strategy A: Orthogonal Functionalization
This strategy utilizes "heteroditopic" ligands—molecules with two distinct types of binding groups that react selectively with specific metals based on Pearson’s Hard-Soft Acid-Base (HSAB) theory.
-
Hard Donors (Carboxylates): Bind preferentially to high-valent, hard metals (e.g., Zr⁴⁺, Ln³⁺).
-
Soft/Borderline Donors (Pyridines, Azoles): Bind preferentially to softer, divalent metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺).
Example: A ligand containing both p-benzoate and pyridine functionalities can link Zr-clusters (structural nodes) via the carboxylates, while binding Cu ions (catalytic sites) via the pyridine nitrogens.
Strategy B: The Metalloligand Approach (Recommended)
For high-fidelity heterometallic systems, the Metalloligand approach is superior. Here, one metal is covalently coordinated into the organic linker before framework assembly. This transforms the ligand into a "pre-metalated building block."
-
Step 1: Synthesize organic macrocycle (e.g., Porphyrin, Salen).
-
Step 2: Insert Metal A (inert/catalytic) into the macrocycle core.
-
Step 3: Use exterior functional groups to assemble the framework with Metal B (structural).
Part 2: Visualization of Design Logic
The following diagram illustrates the decision matrix for selecting a precursor strategy based on the desired metal interaction.
Caption: Decision workflow for selecting between Orthogonal Bonding and Metalloligand strategies.
Part 3: Experimental Protocols
Protocol 1: Synthesis of a Metalloligand Precursor (Zn-TCPP)
Target: Zinc(II) 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin. Context: This precursor is the gold standard for photodynamic therapy and catalysis. The Zinc is the "functional" metal, while the carboxylate arms will later bind Zirconium to form the "structural" nodes (e.g., in PCN-224).
Reagents:
-
Pyrrole (freshly distilled)
-
4-Carboxybenzaldehyde[1]
-
Propionic Acid (Solvent/Catalyst)[1]
-
Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O]
-
DMF, Methanol, Chloroform.
Step-by-Step Methodology:
-
Adler-Longo Condensation (Ligand Formation):
-
Reflux propionic acid (100 mL) in a round-bottom flask.
-
Add 4-carboxybenzaldehyde (1.0 g, 6.6 mmol).
-
Add pyrrole (0.46 mL, 6.6 mmol) dropwise.
-
Critical Control: Reflux for exactly 30 minutes. Why? Longer reflux leads to tar formation (polypyrroles); shorter reflux yields incomplete macrocyclization.
-
Cool to room temperature.[1][2] Filter the purple precipitate (H₄TCPP) and wash with methanol to remove propionic acid and adsorbed oligomers.
-
-
Metal Insertion (Metalloligand Formation):
-
Dissolve purified H₄TCPP (0.5 g) in DMF (50 mL).
-
Add excess Zn(OAc)₂·2H₂O (0.7 g, 5 eq).
-
Reflux at 120°C for 4 hours.
-
Validation Point: Monitor via UV-Vis.[1] The four Q-bands of the free base porphyrin (H₄TCPP) will collapse into two distinct Q-bands for the metallated species (Zn-TCPP) due to increased symmetry (D4h).
-
-
Purification:
-
Precipitate with water, filter, and wash with chloroform.
-
Dry under vacuum at 80°C.
-
Protocol 2: Assembly of the Heterometallic MOF (Zr-Zn System)
Target: Zr₆-cluster nodes linked by Zn-TCPP (PCN-224 analogue).
-
Solvothermal Prep:
-
Dissolve ZrCl₄ (30 mg) and Benzoic Acid (500 mg) in DMF (10 mL).
-
Note: Benzoic acid acts as a modulator . It competes with the ligand for Zr sites, slowing down nucleation and allowing large, defect-free crystals to grow.
-
Add Zn-TCPP (100 mg) to the solution. Sonicate until fully dispersed.
-
-
Crystallization:
-
Seal in a 20 mL scintillation vial or Teflon-lined autoclave.
-
Heat at 120°C for 24 hours.
-
-
Activation:
Part 4: Characterization & Validation
Proving that you have a true heterometallic MOF (and not a mix of phases) is critical.
| Technique | What it Validates | Success Criteria |
| SXRD (Single Crystal X-Ray) | Atomic structure & Topology | Resolution of both Metal A (node) and Metal B (ligand core) in the lattice solution. |
| ICP-MS | Metal Stoichiometry | Ratio of Metal A : Metal B matches the theoretical formula (e.g., Zr:Zn = 3:1 for PCN-224). |
| EDS Mapping (SEM/TEM) | Element Distribution | Both metals map evenly across a single crystal. Failure Mode: "Hotspots" of one metal indicate phase separation. |
| UV-Vis / Fluorescence | Ligand Integrity | Shift in Soret/Q-bands compared to free ligand confirms metal retention in the linker. |
| Gas Sorption (N₂ at 77K) | Porosity | Surface area (BET) matches theoretical values; confirms pores are not blocked by amorphous metal oxides. |
Part 5: Workflow Visualization
The following diagram outlines the critical path from raw reagents to the validated Heterometallic MOF.
Caption: Step-by-step experimental workflow for synthesizing a Porphyrin-based Heterometallic MOF.
References
-
Feng, D., et al. (2012). "Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation." Nature Communications, 6, 5979. Link
-
Morris, W., et al. (2012). "Synthesis, Structure, and Metalation of Two New Highly Porous Zirconium Metal–Organic Frameworks." Inorganic Chemistry, 51(12), 6443–6445. Link
-
Shustova, N. B., et al. (2011). "Porphyrin Metal-Organic Frameworks." Journal of the American Chemical Society, 133(50), 20141–20145. Link
-
Burnett, B. J., et al. (2012). "Stepwise Synthesis of Heterometallic Metal–Organic Frameworks." Chem. Sci., 3, 3003-3011. Link
-
Li, B., et al. (2016). "A Porphyrinic Metal-Organic Framework Functionalized with Pt-Nanoparticles for Photocatalytic Hydrogen Evolution." Advanced Materials, 28(44), 9763-9768. Link
Sources
Methodological & Application
Suzuki-Miyaura coupling synthesis of 3-(4-ethoxycarbonylphenyl)benzoic acid
Application Note: Precision Synthesis of 3-(4-Ethoxycarbonylphenyl)benzoic Acid via Chemo-Selective Suzuki-Miyaura Coupling
Executive Summary & Strategic Analysis
The Challenge: The synthesis of 3-(4-ethoxycarbonylphenyl)benzoic acid presents a classic chemo-selectivity paradox in cross-coupling chemistry. The target molecule contains two distinct carbonyl functionalities on opposite rings:
-
A free carboxylic acid (meta-position, Ring A).
-
An ethyl ester (para-position, Ring B).
Standard Suzuki-Miyaura conditions often utilize strong bases (e.g., NaOH, KOtBu) or high temperatures that risk saponifying the ethyl ester, resulting in the unwanted dicarboxylic acid byproduct. Conversely, insufficient basicity fails to activate the boronic acid or solubilize the free carboxylic acid substrate.
The Solution:
This protocol utilizes a chemo-selective base strategy combined with a polarity-driven purification workflow . By employing an inorganic carbonate base (
Key Advantages of This Protocol:
-
Atom Economy: Uses unprotected 3-carboxyphenylboronic acid, eliminating protection/deprotection steps.
-
Self-Validating Purification: The workup leverages the acidity of the product to separate it from non-acidic impurities (homocoupled byproducts and unreacted halides) via phase switching.
Retrosynthetic Logic & Mechanism
The synthesis disconnects at the biaryl bond. We select 3-carboxyphenylboronic acid (Nucleophile) and ethyl 4-bromobenzoate (Electrophile).
-
Why this combination? Aryl bromides are more reactive than chlorides but more stable than iodides. The boronic acid component carries the free acid, which is electronically deactivating but manageable with the right catalyst.
Catalytic Cycle Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical role of the base in the transmetallation step.
Figure 1: The catalytic cycle emphasizes the oxidative addition of the aryl bromide followed by base-mediated transmetallation.[1][2][3] Note that the base must also neutralize the carboxylic acid on the boronic partner.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Mass/Vol (Scale) |
| Ethyl 4-bromobenzoate | Electrophile | 1.0 | 229.07 | 1.15 g (5.0 mmol) |
| 3-Carboxyphenylboronic acid | Nucleophile | 1.2 | 165.94 | 1.00 g |
| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 | 816.64 | 122 mg |
| Sodium Carbonate ( | Base | 3.0 | 105.99 | 1.59 g |
| 1,4-Dioxane | Solvent | - | - | 20 mL |
| Water (Distilled) | Co-Solvent | - | - | 5 mL |
Critical Note on Base Stoichiometry: We use 3.0 equivalents of base.
-
1.0 eq neutralizes the free carboxylic acid (-COOH
-COO⁻). -
2.0 eq are available to facilitate the Suzuki catalytic cycle (activation of boronic acid).[4]
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-bromobenzoate (1.15 g), 3-Carboxyphenylboronic acid (1.00 g), and
(1.59 g). -
Solvent Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL). The biphasic nature helps solubilize the inorganic base while keeping the organic ester in the organic phase.
-
Degassing (Crucial): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen poisons the Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (122 mg) quickly under a positive stream of inert gas.
-
Reaction: Attach a reflux condenser and heat the mixture to 85°C for 4–6 hours.
-
Checkpoint: Monitor by HPLC or TLC. The limiting reagent (aryl bromide) should disappear.
-
Phase 2: Workup & Purification (The "Phase-Switch" Strategy)
-
Cool: Allow the reaction to cool to room temperature.
-
Dilution: Dilute with water (30 mL). At this pH (~9-10), the product is in its carboxylate form (soluble in water).
-
Organic Wash (Impurity Removal): Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Why? Unreacted Ethyl 4-bromobenzoate and any homocoupled ester byproducts remain in the organic layer. The target product stays in the water. Discard the organic layer.
-
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 while stirring.
-
Observation: The product will precipitate as a white/off-white solid as it protonates back to the free acid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Workflow Diagram
Figure 2: The operational workflow highlights the critical "Phase-Switch" step where the product is temporarily solubilized in water to strip away organic impurities.
Quality Control & Expected Data
After isolation, the identity and purity must be verified.
-
Appearance: White to off-white powder.
-
1H NMR (DMSO-d6, 400 MHz):
- 13.1 (br s, 1H, -COOH)
- 8.25 (t, 1H, Ar-H meta to COOH)
- 8.05 (d, 2H, Ar-H ortho to Ester)
- 7.95 (d, 1H, Ar-H ortho to COOH)
- 7.85 (d, 2H, Ar-H meta to Ester)
- 7.65 (t, 1H, Ar-H)
- 4.35 (q, 2H, -OCH2-)
- 1.35 (t, 3H, -CH3)
-
Mass Spectrometry (ESI): Calculated for C16H14O4 [M+H]+: 271.09; Found: 271.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete degassing (Pd oxidation). | Ensure vigorous sparging (15+ min) before adding catalyst. |
| Hydrolysis of Ester | Reaction too hot or base too strong. | Strictly maintain 85°C. Do not use NaOH or KOH; stick to Carbonate or Phosphate. |
| Product in Organic Wash | Aqueous layer pH too low during wash. | Ensure aqueous layer is pH > 9 before EtOAc extraction. Add more Na2CO3 if needed. |
| Black Precipitate | Palladium black formation ("Pd death"). | Add excess ligand (e.g., PPh3) or switch to Pd(dppf)Cl2 if using Pd(PPh3)4. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Goossen, L. J., et al. (2001). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids containing free carboxylic acid functions. Synlett, 2001(12), 1801. (General methodology for free acid coupling).
-
BenchChem. (2025).[5][6] Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. (Analogous biaryl acid synthesis).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Post-synthetic modification of MOFs using mono-ester biphenyls
Advanced Application Note: Post-Synthetic Modification of Metal-Organic Frameworks via Mono-Ester Biphenyls for Targeted Functionalization
Executive Summary
The functionalization of Metal-Organic Frameworks (MOFs) has evolved from simple structural design to complex, application-specific chemical tuning. For drug development professionals and materials scientists, tailoring the hydrophobic/hydrophilic balance and chemical microenvironment of MOF pores is critical for targeted drug delivery and heterogeneous catalysis. This application note details the strategic use of Post-Synthetic Modification (PSM) to install mono-ester biphenyl linkages within pre-assembled MOF architectures. By decoupling framework synthesis from functionalization, this protocol circumvents the synthetic failures associated with direct coordination, providing a self-validating, high-yield pathway to advanced porous materials.
Mechanistic Principles: The Biphenyl Mono-Ester Advantage
Overcoming Direct Synthesis Limitations
Direct solvothermal synthesis of MOFs using ester-functionalized biphenyl linkers frequently fails. The ester carbonyl oxygen can competitively coordinate with the metal secondary building units (SBUs) during crystal nucleation, leading to amorphous coordination polymers or complete framework collapse[1]. PSM solves this by utilizing a "parent" MOF synthesized with robust, non-interfering pendant groups (such as hydroxyls or amines). Once the crystalline lattice is locked in, the pendant groups are converted to esters via a heterogeneous solid-liquid reaction.
The Role of the Biphenyl Strut
Why utilize a biphenyl linker (e.g., biphenyl-4,4'-dicarboxylate) rather than a standard terephthalate?
-
Isoreticular Expansion : Biphenyl struts provide extended pore dimensions (e.g., expanding the UiO-66 topology to the larger UiO-67 topology). Because covalent PSM adds steric bulk to the pore interior, starting with a larger pore ensures that the resulting functionalized MOF retains sufficient void space for guest molecule diffusion (such as active pharmaceutical ingredients or catalytic substrates)[2].
-
Spatial Isolation : The extended length of the biphenyl group physically distances the reactive pendant site from the metal SBU. This spatial separation prevents the PSM reagents (e.g., mild bases like pyridine used during esterification) from degrading the sensitive metal-carboxylate coordination bonds[3].
Mono-Esterification for Asymmetric Microenvironments
Targeting a mono-ester modification on a biphenyl strut creates a highly specific, asymmetric chemical microenvironment. This localized tuning of hydrophobicity allows the MOF to selectively adsorb specific organic substrates while repelling aqueous competitors, a mechanism heavily leveraged in transesterification catalysis and controlled-release therapeutics[4].
Workflow & Visualization
Workflow for MOF post-synthetic mono-esterification and validation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every phase of this protocol includes an immediate validation step. Do not proceed to the next phase unless the validation criteria are met.
Phase 1: Synthesis of the Parent Framework (e.g., UiO-67-biphenyl-OH)
Causality: We utilize Zirconium (Zr⁴⁺) as the metal node due to its exceptionally high oxophilicity, which forms strong Zr-O bonds that can withstand the chemical stress of downstream PSM.
-
Reaction Setup : Dissolve ZrCl₄ (0.5 mmol) and 2-hydroxybiphenyl-4,4'-dicarboxylic acid (0.5 mmol) in 15 mL of N,N-dimethylformamide (DMF).
-
Modulation : Add 1.5 mL of glacial acetic acid. Note: The modulator slows down crystal nucleation, promoting the formation of highly crystalline, defect-containing frameworks that enhance reagent diffusion during PSM.
-
Crystallization : Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 48 hours.
-
Isolation : Centrifuge the resulting white powder and wash three times with fresh DMF.
-
Validation Check 1 (Topology) : Perform Powder X-Ray Diffraction (PXRD). The diffractogram must match the simulated UiO-67 topology. If amorphous halos are present, discard and optimize the modulator concentration.
Phase 2: Stringent Solvent Exchange and Activation
Causality: Residual DMF trapped in the pores will react with the esterification reagents (anhydrides), consuming the reagent and clogging the pores with byproducts.
-
Solvent Exchange : Suspend the MOF in 20 mL of anhydrous chloroform (CHCl₃). Soak for 24 hours, replacing the solvent every 8 hours.
-
Thermal Activation : Evacuate the sample under dynamic vacuum (10⁻³ Torr) at 90 °C for 12 hours.
-
Validation Check 2 (Pore Clearance) : Perform Thermogravimetric Analysis (TGA). A flat baseline up to 300 °C confirms the complete removal of guest solvents.
Phase 3: Covalent Post-Synthetic Mono-Esterification
Causality: We utilize acid anhydrides rather than acyl chlorides. Acyl chlorides generate HCl as a byproduct, which can rapidly etch and destroy the MOF lattice. Anhydrides generate mild carboxylic acids, which the Zr-SBU can tolerate.
-
Reagent Introduction : Suspend 100 mg of the activated parent MOF in 10 mL of anhydrous CHCl₃.
-
Catalysis : Add 0.1 mmol of anhydrous pyridine (acts as a non-nucleophilic base and proton scavenger).
-
Esterification : Slowly add 2.0 equivalents (relative to the organic linker) of the desired anhydride (e.g., acetic anhydride for an acetate mono-ester, or propionic anhydride).
-
Incubation : Stir gently at 40 °C for 24 hours to allow full pore penetration.
-
Purification : Centrifuge and wash the functionalized MOF extensively with CHCl₃, followed by ethanol, to remove unreacted anhydride and pyridine.
Phase 4: Orthogonal Validation (The Self-Validating System)
To prove the PSM was successful without destroying the material, two orthogonal checks are required:
-
Validation Check 3 (Structural Integrity) : Repeat PXRD and N₂ sorption (BET). The PXRD must show retained crystallinity. The BET surface area should decrease predictably due to the added steric bulk of the ester group inside the pores.
-
Validation Check 4 (Conversion Quantification) : Digest 5 mg of the functionalized MOF in a mixture of DMSO-d₆ and dilute DCl. Perform ¹H-NMR spectroscopy. Calculate the PSM conversion yield by integrating the new aliphatic ester protons against the stable aromatic protons of the biphenyl strut.
Quantitative Data & Yield Analysis
The following table summarizes expected quantitative outcomes when modifying a Zr-based biphenyl MOF. Notice the inverse relationship between the steric bulk of the ester and the resulting pore volume—a critical parameter when designing MOFs for size-selective catalysis.
| MOF Derivative | BET Surface Area (m²/g) | Pore Volume (cm³/g) | PSM Conversion Yield (%) | Crystallinity Retention |
| Parent (Zr-biphenyl-OH) | 2,450 ± 50 | 0.95 | N/A | High (Baseline) |
| Mono-Acetate Ester | 1,980 ± 40 | 0.72 | > 92% | High (Confirmed via PXRD) |
| Mono-Propionate Ester | 1,750 ± 35 | 0.61 | 85% | High |
| Mono-Hexanoate Ester | 1,210 ± 30 | 0.44 | 68% | Moderate (Diffusion limited) |
Data Interpretation: As the alkyl chain of the ester increases in length, the PSM conversion yield drops. This is caused by diffusion limitations; the bulky hexanoic anhydride struggles to penetrate the deep interior of the MOF crystals, resulting in a core-shell functionalization gradient rather than uniform bulk modification.
References
-
Postsynthetic Modification of Metal–Organic Frameworks Source: Inorganic Chemistry (ACS Publications) URL:[Link]
-
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks Source: ACS Central Science (ACS Publications) URL:[Link]
-
Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts Source: Royal Society of Chemistry (Books Gateway) URL:[Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production Source: MDPI URL:[Link]
Sources
Preparation of heteroleptic metal complexes with 3,4'-biphenyl linkers
Application Note: Preparation and Characterization of Heteroleptic Iridium(III) Complexes Featuring Asymmetric 3,4'-Biphenyl Linkers
Introduction & Rationale
Heteroleptic metal complexes—specifically bis-cyclometalated Iridium(III) complexes of the form
The structural topology of the linker within the
Experimental Workflow & Mechanistic Logic
The synthesis of these complexes relies on a self-validating, step-wise thermodynamic progression. The workflow begins with the formation of a
Figure 1: Logical workflow for the synthesis of heteroleptic Ir(III) complexes.
Materials and Reagents
-
Metal Precursor: Iridium(III) chloride hydrate (
) -
Main Ligand: 3,4'-biphenyl-functionalized cyclometalating ligand (e.g., 2-(3,4'-biphenyl-4-yl)pyridine)
-
Ancillary Ligand: Acetylacetone (Hacac) or picolinic acid (pic)
-
Solvents: 2-Ethoxyethanol (anhydrous), Deionized Water, Dichloromethane (DCM), Hexane.
-
Reagents: Potassium carbonate (
), Celite.
Step-by-Step Protocols
Protocol A: Synthesis of the -Dichloro-Bridged Iridium Dimer
Objective: Force the coordination of two bulky 3,4'-biphenyl ligands to the Ir(III) center.
-
Solvent Preparation: Prepare a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
Causality: This specific solvent ratio is the thermodynamic engine of the reaction. Water is required to solubilize the highly polar
, while 2-ethoxyethanol dissolves the non-polar 3,4'-biphenyl ligand. As the reaction proceeds, the resulting non-polar dimer precipitates out of this polar mixture, driving the Le Chatelier equilibrium toward product formation and preventing over-coordination[4].
-
-
Reaction Setup: In a Schlenk flask, combine
(1.0 equiv) and the 3,4'-biphenyl ligand (2.2 equiv). Add the solvent mixture (approx. 40 mL per mmol of Ir). -
Reflux: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C under an argon atmosphere for 24 hours.
-
Isolation: Cool the mixture to room temperature. Add 20 mL of water to maximize precipitation. Filter the solid, wash sequentially with water (to remove unreacted
) and cold hexane (to remove unreacted ligand). Dry under vacuum.-
Self-Validation: The dimer should appear as a brightly colored (often yellow or orange) microcrystalline powder. Thin-Layer Chromatography (TLC) on silica using DCM should show a baseline spot, confirming the absence of the highly mobile free ligand. Do not proceed to cleavage if free ligand remains, as it will poison the subsequent coordination step.
-
Protocol B: Dimer Cleavage and Heteroleptic Complexation
Objective: Cleave the chloride bridge with an ancillary ligand to yield the monomeric heteroleptic complex.
-
Reaction Setup: Suspend the
-dichloro dimer (1.0 equiv), the ancillary ligand (e.g., Hacac, 2.5 equiv), and (10.0 equiv) in anhydrous 2-ethoxyethanol.-
Causality:
acts as a mild base to deprotonate the ancillary ligand. Deprotonation significantly increases the nucleophilicity of the ancillary ligand, allowing it to efficiently attack the Ir(III) center and cleave the robust Ir-Cl-Ir bridge[1]. Water is explicitly excluded here to ensure the final neutral complex remains fully dissolved during the reaction.
-
-
Reflux: Heat the mixture to 90 °C under argon for 12 hours.
-
Purification: Cool to room temperature and evaporate the solvent under reduced pressure. Dissolve the crude residue in DCM and filter through a Celite pad to remove KCl and excess
. -
Chromatography: Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).
-
Final Polish: Sublime the purified complex in a vacuum thermal evaporator (
Torr) to achieve >99.9% OLED-grade purity.
Quantitative Data Presentation
The structural asymmetry of the 3,4'-biphenyl linker yields distinct physicochemical advantages compared to symmetric counterparts, maximizing both processability and photophysical efficiency.
| Property | Homoleptic Standard ( | Symmetric Linker (4,4'-Biphenyl) | Asymmetric Linker (3,4'-Biphenyl) |
| Solubility (in Toluene) | < 5 mg/mL | < 2 mg/mL (Strong | > 25 mg/mL (Steric twist) |
| Emission Dipole Orientation | ~68% (Isotropic) | ~75% | > 90% (Horizontal) [3] |
| Photoluminescence Yield (PLQY) | 90% | 85% (Prone to ACQ) | 95% |
| Glass Transition Temp ( | 110 °C | 145 °C | 160 °C |
Table 1: Comparative optoelectronic and physical properties demonstrating the impact of the 3,4'-biphenyl linker.
Troubleshooting & Optimization
-
Incomplete Dimer Cleavage: If the final product contains unreacted dimer (visible as a secondary baseline spot on TLC), the base may be exhausted or the ancillary ligand is insufficiently nucleophilic. Solution: Switch from
to a slightly stronger base like , or increase the reaction temperature to 105 °C. -
Isomeric Impurities: Heteroleptic complexes can theoretically form meridional (mer) or facial (fac) isomers. The protocol above thermodynamically favors the fac-C,C, trans-N,N configuration due to the strong trans-effect of the cyclometalating carbon atoms during the cleavage step. If mer isomers are detected via
NMR (characterized by highly asymmetric ligand peaks), prolong the heating time to allow complete thermodynamic conversion to the more stable fac isomer.
References[1] Title: Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKOJZkT_0_IS02EQ4_r3Ja99yC7l2uc_lfDa3cbeDAFiSix3d4UwzyP862_HBpTaanYQMhICWplfBmYwKeAiolLlxSWc3FV5txMmylgW8_2tZAijmAEqMCLaqC80tSDfWlmCCc[4] Title: Synthesis of heteroleptic iridium complexes with sterically hindered methyl groups on pyrazole ligands for efficient yellow and green light-emitting electrochemical cells. Source: Pusan National University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh5xjsN6cJFvC2gCOAGbbvOuGPIZ_5lKCXYjYVVzsj9UiV6E2LIA_aNfvWJ8NQK1mHGTBeMcOFkoIRDyvIDIxruD92sFTB-9t48h2BTpWNIgcs0V5WsfHq0wYCn_p7Y7ifNG9_dl5ae7ZYSVIub9y-Rd6ZPw==[3] Title: Rational Ligand Design of Heteroleptic Iridium (III) Complexes toward Nearly Perfect Horizontal Dipole Orientation for Highly Efficient Red‐Emitting Phosphorescent Organic Light‐Emitting Diodes. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhmjUJZDoGjZ64Wr5jLiBlmF2xF6uOT44umjb8GwFh_FCO8s7-S-pL5jrRiOUxjQMgg36yPPDUKqZPhHIDnBGKjfCcH5eGhSL2iG1tWPFuvCz0aj__XFFHxuUVHea7ZjuG1dwFiSgwT2b0Q1MNMlaON8WJkA5cHylu4B517zJwgQaB_gw_Ozr3UEJv01Xa3bd2YxnqBHCiIjYz0ZS326zXJoFcDdjJhDcCQ2gcTis1kMPalCu2mgbnb_TUMqKxVqiTDTUdyiw69N0G5g7sxe5rfkroDI085bTPsMq8POhkLH7e65oWPq16Bmy5ezOyAqaBtwWDiQe8SrSxAEk-0raWJRq04w6EaD5ASLGKMqAiITXkJlrVR5WnMarLccd8tdZqD3vmVNnvUVNnk7bc5Z0=[2] Title: Intramolecular Antiferromagnetic vs Ferromagnetic Spin Coupling through the Biphenyl Unit. Source: Journal of the American Chemical Society - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhwg0VhKgb9Bz-Y4jvkccLDySAeTpahzEk2TUzmMpugRCugSaTL03tIz19kp7kwYu_t5oD1Xv4m3Di48-VkB8gUACvxWT0xn-SMtThz_wKW7C5aUow0ipMbFl_wDfw_Ct3EtVsqE7Obgo=
Sources
Solvothermal synthesis conditions for 3,4'-BDA based MOFs
Application Note: Solvothermal Synthesis and Translational Applications of 3,4'-BDA Based Metal-Organic Frameworks
Mechanistic Principles of 3,4'-BDA Assembly
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric attributes of their organic linkers. While symmetric linkers (e.g., 4,4'-biphenyldicarboxylic acid) often yield predictable, highly symmetric topologies, the utilization of the asymmetric 3,4'-biphenyldicarboxylic acid (3,4'-H2bpdc or 3,4'-BDA) introduces deliberate structural frustration. This V-shaped, asymmetric geometry prevents dense molecular packing, thereby promoting the formation of open, highly porous frameworks with unique topologies[1].
To further extend the dimensionality and prevent framework interpenetration, auxiliary N-donor ligands—such as 1,3-bis(4-pyridyl)propane (bpp) or 1,4-bis(1-imidazolyl)butane (bib)—are employed as structural pillars. The solvothermal environment, typically utilizing N,N-dimethylformamide (DMF) and water, acts not just as a solvent but as a chemical reagent. At elevated temperatures, DMF undergoes an acid-catalyzed decomposition to generate dimethylamine[2]. This amine acts as a slow-release base, gradually and homogeneously deprotonating the 3,4'-H2bpdc ligand. This controlled deprotonation is the primary causality behind the high crystallinity of the resulting MOFs, as it keeps the system in a metastable zone where thermodynamic crystal growth outpaces rapid, amorphous nucleation.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of two distinct 3,4'-BDA MOFs. Both protocols are engineered with built-in validation checkpoints to ensure reproducibility and phase purity.
Fig 1. Self-validating solvothermal workflow for 3,4'-BDA MOF synthesis.
Protocol A: Solvothermal Synthesis of[Zn(3,4'-bpdc)(bpp)]n·2n(H2O)
This Zinc-based MOF has demonstrated significant potential in both photocatalysis and biomedical applications[3].
-
Precursor Preparation: Weigh 0.1 mmol of Zn(NO3)2·6H2O, 0.1 mmol of 3,4'-H2bpdc, and 0.1 mmol of bpp.
-
Solvent Addition: Dissolve the precursors in 10 mL of distilled water (hydrothermal condition) or a 3:1 v/v DMF/H2O mixture.
-
Homogenization (Checkpoint 1): Sonicate the mixture for 15 minutes. Self-Validation: The solution must be completely transparent. Any residual cloudiness indicates premature oligomerization; filter through a 0.22 µm PTFE syringe filter before proceeding to prevent amorphous impurities.
-
Thermal Treatment: Transfer the clear solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.
-
Controlled Cooling (Checkpoint 2): Cool the autoclave to room temperature at a strict rate of 5 °C/h. Causality: Rapid cooling (<2 °C/min) forces kinetic precipitation, yielding defective powders. The 5 °C/h rate ensures thermodynamic control, yielding block-like single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).
-
Isolation & Activation: Centrifuge the mixture at 5000 rpm for 10 minutes. Wash the crystals three times with DMF to remove unreacted ligands, followed by three ethanol washes to exchange the high-boiling DMF. Dry under vacuum at 80 °C for 12 hours.
-
Phase Validation (Checkpoint 3): Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated SCXRD pattern, confirming bulk phase purity.
Protocol B: Synthesis of[Cd2(3,4'-bpdc)2(bib)1.5(H2O)]n·H2O
This Cadmium-based compound forms a complex coordination network utilizing the bib auxiliary ligand[1].
-
Precursor Preparation: Combine 0.2 mmol of Cd(NO3)2·4H2O, 0.2 mmol of 3,4'-H2bpdc, and 0.15 mmol of bib.
-
Solvent System: Suspend the mixture in 12 mL of a DMF/H2O/EtOH (2:1:1 v/v) solvent system.
-
Thermal Treatment: Seal in a Teflon-lined autoclave and heat at 100 °C for 48 hours.
-
Cooling & Recovery: Cool at 5 °C/h to room temperature. Recover the colorless crystals via filtration and wash with the mother liquor solvent mixture to preserve the delicate pore structure prior to activation.
Comparative Quantitative Data
To facilitate rapid experimental design, the synthesis parameters and structural outcomes of the 3,4'-BDA MOFs are summarized below.
| MOF Designation | Metal Node | Primary Ligand | Auxiliary Pillar | Optimal Solvent System | Temp / Time | Dimensionality & Topology |
| Zn-3,4'-BDA | Zn(II) | 3,4'-H2bpdc | bpp | H2O or DMF/H2O | 120 °C / 72 h | 2D/3D Luminescent Framework |
| Cd-3,4'-BDA | Cd(II) | 3,4'-H2bpdc | bib | DMF/H2O/EtOH | 100 °C / 48 h | 3D Gismondine-like Topology |
Translational Applications: Oncology & Photocatalysis
Beyond traditional gas storage, 3,4'-BDA MOFs are emerging as potent agents in drug development and environmental remediation. The Zn-based 3,4'-BDA MOF, in particular, exhibits high-value dual functionality.
Prostate Cancer Therapeutics: Recent in vitro and in vivo studies have demonstrated that the Zn-3,4'-BDA MOF can actively suppress the viability of human immortalized keratinocyte lines and prostate cancer cells[3]. The mechanistic causality lies in its ability to target and downregulate the serum Insulin-like Growth Factor 1 (IGF-1) and Vascular Endothelial Growth Factor (VEGF) signaling pathways[3]. By inhibiting these receptors, the MOF disrupts the downstream PI3K/AKT cascade, effectively halting tumor proliferation and promoting cellular apoptosis.
Fig 2. Modulation of IGF-1/VEGF signaling pathways by Zn-based 3,4'-BDA MOFs.
Photocatalytic Degradation: Due to the highly conjugated nature of the 3,4'-BDA ligand and the charge transfer capabilities of the Zn(II) nodes, these MOFs exhibit strong photoluminescence and act as efficient photocatalysts for the degradation of organic dyes under UV-Vis irradiation[3]. The structural stability provided by the asymmetric ligand ensures the framework remains intact during repeated catalytic cycles, making it a robust candidate for wastewater treatment.
References
- Title: 2D-cadmium MOF and gismondine-like zinc coordination network based on the N-(2-tetrazolethyl)
- Title: Two coordination polymers: luminescent, photocatalytic property and enhancement activity on prostate cancer combined with 125I radioactive particle placement Source: ResearchGate URL
- Title: Multicomponent metal-organic frameworks Source: Massey Research Online URL
Sources
Esterification protocols for 3-(4-ethoxycarbonylphenyl)benzoic acid
Abstract & Scope
This technical guide details the esterification protocols for 3-(4-ethoxycarbonylphenyl)benzoic acid (CAS: 500336-84-1).[1][2] This molecule is a critical "desymmetrized" biphenyl linker used in the synthesis of Metal-Organic Frameworks (MOFs), liquid crystals, and retinoid-like pharmaceuticals.[1][2]
The core synthetic challenge is chemoselectivity . The substrate already possesses an ethyl ester at the 4'-position. Standard acid-catalyzed esterification (Fischer) using a different alcohol (e.g., methanol) carries a high risk of transesterification , leading to a scrambled product mixture (e.g., dimethyl ester, diethyl ester, and mixed esters).[1][2]
This guide presents three field-proven protocols designed to esterify the free carboxylic acid at the 3-position while preserving the integrity of the distal ethyl ester.
Chemical Context & Decision Matrix
Before selecting a protocol, the researcher must define the target ester group (R').[2] The choice of method depends heavily on the steric hindrance of R' and the tolerance for acidic byproducts.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal esterification pathway.
Method A: The Acid Chloride Route (Oxalyl Chloride)
Best For: Primary/Secondary alcohols (e.g., Octanol, Ethanol) where high conversion is required.[1][2] Mechanism: Activation of -COOH to -COCl, followed by nucleophilic attack by R-OH.[1][2]
Senior Scientist Insight:
Avoid Thionyl Chloride (
) if possible.requires heat to remove excess reagent, which increases the risk of transesterification on the ethyl ester. Oxalyl chloride allow activation at room temperature and the byproducts (CO, ) are gases, simplifying workup.[1][2]
Protocol Steps:
-
Activation:
-
In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 3-(4-ethoxycarbonylphenyl)benzoic acid in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.[2]
-
Add 2-3 drops of anhydrous DMF (Catalyst).[2] Bubbling will occur immediately.[1][2]
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Optional: Evaporate solvent/excess reagent under vacuum and re-dissolve in fresh DCM to ensure removal of HCl.[2]
-
-
Esterification:
-
Workup:
Quantitative Reagent Table (Method A)
| Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role | Critical Note |
| Substrate | 1.0 | Reactant | Ensure dry; water kills oxalyl chloride.[1][2] |
| Oxalyl Chloride | 1.2 | Activator | Fresh bottle; yellow color indicates degradation.[2] |
| DMF | Cat. | Catalyst | Vilsmeier-Haack intermediate formation.[2] |
| Pyridine | 1.5 | Base | Must be anhydrous.[2] Scavenges HCl.[2] |
| Target Alcohol | 1.2 | Nucleophile | Add slowly at 0°C. |
Method B: Steglich Esterification (DCC/DMAP)
Best For: Complex, acid-sensitive, or sterically hindered alcohols (e.g., t-Butanol, Cholesterol derivatives).[1][2] Mechanism: Formation of O-acylisourea intermediate.[2]
Senior Scientist Insight:
This method operates at neutral pH, making it the safest option for preserving the existing ethyl ester. However, the removal of the urea byproduct (DCU) can be tedious.[1]
Protocol Steps:
-
Setup:
-
Dissolve 1.0 eq of Substrate and 1.1 eq of Target Alcohol in anhydrous DCM or THF .
-
Add 0.1 eq of DMAP (4-Dimethylaminopyridine).[2]
-
-
Coupling:
-
Reaction:
-
Stir at 0°C for 30 mins, then warm to RT overnight.
-
-
Workup:
Method C: Base-Promoted Alkylation (Finkelstein-like)
Best For: Methyl esters (MeI), Benzyl esters (BnBr), or Allyl esters.[1][2]
Mechanism:
Senior Scientist Insight:
This is the "Cleanest" method. Because no alcohol is used as a solvent or reagent, transesterification is chemically impossible.[1][2] If you need a Methyl-Ethyl mixed ester, use this method with Methyl Iodide.[1][2]
Protocol Steps:
-
Deprotonation:
-
Alkylation:
-
Workup:
Analytical Validation (QC)
To confirm the synthesis of the mixed ester (e.g., 3-Methyl ester-4'-Ethyl ester) and ensure no scrambling occurred, analyze the
| Proton Region | Chemical Shift ( | Diagnostic Change |
| Ethyl Ester ( | ~4.40 ppm (quartet) | Should remain a quartet.[1][2] If scrambled to methyl, this integral decreases.[1][2] |
| Ethyl Ester ( | ~1.40 ppm (triplet) | Should remain a triplet.[2] |
| New Ester (e.g., | ~3.90 ppm (singlet) | Appearance of new singlet (3H) confirms methylation.[1][2] |
| Aromatic Core | 7.50 - 8.30 ppm | Shifts slightly due to change in electronics of Ring B. |
Mechanistic Visualization
The following diagram illustrates the critical "Fork in the Road" where transesterification is avoided by using the Acid Chloride method with a scavenger base.
Figure 2: Mechanistic pathway highlighting the necessity of base scavenging to prevent ester scrambling.
References
-
BenchChem. (2025).[2][3][4][9][10] Technical Guide: Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid and Biphenyl Derivatives. Retrieved from .[2]
-
Cayman Chemical. (2024).[2] Product Information: 4-(Phenylcarbonyl)benzoic acid Solubility and Stability Profiles. Retrieved from .[2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for Acid Chloride formation).
-
Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][2] (Foundational text for Method B).
-
Otera, J. (1993).[1][2] Transesterification.[2][6][8] Chemical Reviews, 93(4), 1449–1470.[1][2] (Mechanistic background on avoiding transesterification).
Sources
- 1. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-ethoxycarbonylphenyl)benzoic acid
Welcome to the technical support guide for the purification of 3-(4-ethoxycarbonylphenyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and achieve high-purity material.
Introduction: The Rationale for Recrystallization
3-(4-ethoxycarbonylphenyl)benzoic acid is a bifunctional aromatic molecule, featuring both a carboxylic acid and an ester group. This structure makes it a valuable building block in medicinal chemistry and materials science. However, synthetic routes, such as Suzuki-Miyaura cross-coupling followed by acetylation, can introduce impurities like residual starting materials, catalysts, or side-products[1].
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities[2][3]. The core principle is based on the fact that the solubility of most solids increases with temperature[4][5]. By dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly, the target compound will preferentially crystallize out of the solution, leaving the more soluble impurities behind in the "mother liquor"[6][7].
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 3-(4-ethoxycarbonylphenyl)benzoic acid.
Q1: My compound won't dissolve in the chosen solvent, even with heating. What's wrong?
A1: This is a common issue that points to an inappropriate solvent choice or insufficient solvent volume.
-
Causality: 3-(4-ethoxycarbonylphenyl)benzoic acid is a moderately polar molecule due to its carboxylic acid and ester functionalities. A solvent with mismatched polarity will fail to dissolve it effectively. For instance, a highly non-polar solvent like hexane will be ineffective.
-
Troubleshooting Steps:
-
Verify Solvent Choice: For this compound, a mixed-solvent system is often ideal. A good starting point is a polar protic solvent in which the compound is soluble when hot, paired with a less polar or non-polar solvent in which it is insoluble. An ethanol/water system is a highly effective choice for many aromatic carboxylic acids[1].
-
Increase Solvent Volume Incrementally: Add the hot solvent in small portions (e.g., 1-2 mL at a time) to the heated flask containing your compound. Allow the solution to return to a boil between additions. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution[2]. Using an excessive amount will significantly reduce your final yield.
-
Check for Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a reasonable amount of hot solvent, it may be an insoluble impurity. In this case, you should proceed to a hot filtration step to remove it before cooling[4][8].
-
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: The absence of crystals upon cooling typically indicates either that the solution is not saturated (too much solvent was used) or that it has become supersaturated.
-
Causality: Crystallization requires nucleation, the initial formation of a small crystal seed, which then grows.[4] In a supersaturated solution, this process is kinetically hindered and needs to be induced.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin[6][7].
-
Seed Crystals: If you have a small amount of pure 3-(4-ethoxycarbonylphenyl)benzoic acid, add a single tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon[6].
-
-
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound. Once the volume is reduced, allow it to cool again slowly[6].
-
Patience and Cooling: Ensure the solution has cooled to room temperature slowly before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals[6]. Cooling too quickly can trap impurities.
-
Q3: My product separated as an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is cooled too rapidly. The resulting oil can trap impurities.
-
Causality: The compound is precipitating from a solution that is still too hot, or the concentration of the solute is too high, leading to a depression of the melting point.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Ensure Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with a beaker or paper towels to slow the rate of heat loss[7]. This encourages the solution to cool below the compound's melting point before crystallization begins.
-
Lower the Polarity of the Solvent System: If using a mixed-solvent system like ethanol/water, the addition of too much water (the "anti-solvent") too quickly can cause oiling out. Try re-dissolving the oil in more ethanol and then adding the hot water more slowly while the solution is vigorously stirred.
-
Q4: My final yield is very low. Where did my product go?
A4: Low recovery is a frustrating but solvable problem. Several factors could be at play.
-
Causality: Product loss can occur at multiple stages of the recrystallization process.
-
Potential Causes & Solutions:
-
Excessive Solvent: As discussed in Q1, using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[8].
-
Premature Crystallization: If the solution cools during a hot gravity filtration step, the product will crystallize in the filter paper along with the impurities. To prevent this, use a pre-heated funnel and flask and keep the solution hot throughout the filtration process[6][8].
-
Incomplete Crystallization: Ensure the flask is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the precipitation of the solid from the solution.
-
Transfer Losses: Be meticulous when transferring the crystals from the flask to the filtration apparatus. Rinsing the flask with a small amount of the cold mother liquor can help transfer any remaining crystals[8].
-
Visualizing the Recrystallization Workflow
The following diagram outlines the key decision points and steps in a successful recrystallization experiment.
Caption: A standard workflow for purification via recrystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Recommended Recrystallization Protocol
This protocol details the purification of 3-(4-ethoxycarbonylphenyl)benzoic acid using an ethanol/water mixed-solvent system.
Safety First: 3-(4-ethoxycarbonylphenyl)benzoic acid, like benzoic acid, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9][10]. The procedure should be performed in a well-ventilated fume hood. Avoid breathing dust[9][11].
| Parameter | Recommended Solvent System |
| Primary Solvent (Good) | Ethanol |
| Anti-Solvent (Poor) | Deionized Water |
| Rationale | The compound is highly soluble in hot ethanol and poorly soluble in cold water. This large solubility differential is ideal for recrystallization[5][12]. |
Step-by-Step Methodology:
-
Dissolution: Place the crude 3-(4-ethoxycarbonylphenyl)benzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add ethanol dropwise while heating the flask on a hot plate with stirring, until the solid just dissolves. Note the volume of ethanol used.
-
Hot Filtration (If Necessary): If any insoluble impurities remain, perform a hot gravity filtration. Place a small piece of fluted filter paper in a pre-heated powder funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Addition of Anti-Solvent: To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this time to promote the growth of large crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask[7].
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent composition) to rinse away any remaining mother liquor.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely in a desiccator or a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried, purified crystals. A sharp melting point range close to the literature value indicates high purity. Compare this to the melting point of your crude starting material, which should be lower and broader.
References
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
- University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid.
- University of Missouri-St. Louis. (2009). Experiment 9 — Recrystallization.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- St. Olaf College. (n.d.). Recrystallization of Benzoic Acid.
- Florida A&M University. (2016). Lab Report Recrystallization.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Ethoxybenzoic acid.
- University of Rochester. (n.d.). Purification: How To - Crystallization.
- Reddit. (2012). r/chemhelp: Help! Recrystallization sources of error.
-
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127. Retrieved from [Link]
- Fisher Scientific. (2018). Benzoic acid - SAFETY DATA SHEET.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. pure.ul.ie [pure.ul.ie]
- 6. amherst.edu [amherst.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. reddit.com [reddit.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. durhamtech.edu [durhamtech.edu]
- 11. fishersci.com [fishersci.com]
- 12. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]
Controlling hydrolysis rates of ethyl ester groups in MOF synthesis
Technical Support Center: Controlling Hydrolysis Rates of Ethyl Ester Groups in MOF Synthesis
Executive Summary
Subject: Optimization and Troubleshooting of In Situ Ethyl Ester Hydrolysis during Solvothermal MOF Synthesis. Applicability: Zirconium (UiO-series), Zinc (MOF-5 derivatives), and Titanium-based MOFs where ester-functionalized ligands are used as precursors. Goal: Achieve high-crystallinity and phase purity by regulating the release rate of the active carboxylate linker from its ethyl ester precursor.
The Mechanics of Control: "The Knobs"
In MOF synthesis, using an ethyl ester precursor (R-COOEt) instead of the free acid (R-COOH) is a strategic choice to slow down coordination. The ester must hydrolyze in situ to generate the active linker. If this rate is too fast, you get amorphous powder; too slow, and you get no crystals or unreacted defects.
The hydrolysis rate (
We control this via four primary variables:
| Variable | Impact on Rate | Mechanism | Recommended "Knob" Setting |
| Water Content | High Impact | Water is the stoichiometric reagent. In DMF/DEF, trace water is often insufficient for full conversion. | 0.5% – 4% v/v . Too Low: Incomplete hydrolysis. Too High: Rapid precipitation (amorphous). |
| pH (Catalyst) | Critical | Acid (HCl/Acetic Acid): Slow, reversible equilibrium. Promotes crystal growth. Base (Amines): Fast, irreversible (saponification). | Acid Modulated: Use 30–100 eq. of Acetic Acid for controlled growth. Base: Avoid unless linker is sterically hindered. |
| Temperature | High Impact | Arrhenius dependence. Ethyl esters typically require | 100^\circC – 120^\circC typical for solvothermal. |
| Solvent | Medium Impact | DMF decomposes to dimethylamine (base) at high T, accelerating hydrolysis. | Use fresh DMF to avoid uncontrolled base catalysis. |
Visualizing the Control Logic
The following diagram illustrates the competing pathways and how experimental conditions influence the outcome.
Caption: Causal pathways in ester hydrolysis. Acid modulation favors crystallinity; base/excess water favors rapid amorphous precipitation.
Standard Operating Protocols (SOPs)
Protocol A: Acid-Modulated In Situ Hydrolysis (Recommended for Crystallinity)
Best for: Zr-MOFs (UiO-66, MOF-808) and stable carboxylate frameworks.
-
Precursor Dissolution: Dissolve Metal Salt (e.g., ZrCl
) and Ethyl Ester Linker in DMF. -
Water Addition: Add deionized water (typically 1–3 eq. relative to DMF volume, or stoichiometric calculation based on ester groups).
-
Calculation: Ensure
.
-
-
Modulator Addition: Add Acetic Acid or Formic Acid (30–100 equivalents).
-
Why: The acid protonates the carbonyl oxygen, making it susceptible to water attack, but it also competes for metal nodes, slowing down framework assembly.
-
-
Heating: Seal in an autoclave and heat to 120°C for 24–48 hours.
-
Note: Ethyl esters are robust. Lower temperatures (80°C) often fail to hydrolyze them efficiently in acidic media [1].
-
Protocol B: Base-Assisted Pre-Hydrolysis (For Stubborn Linkers)
Best for: Sterically hindered esters or when acid conditions degrade the ligand.
-
Saponification: Dissolve the ethyl ester in THF/MeOH (1:1). Add 2M NaOH (aq). Stir at 60°C until clear.
-
Acidification: Neutralize with dilute HCl to precipitate the free acid linker.
-
Isolation: Filter, wash, and dry the linker before MOF synthesis.
-
Synthesis: Use the purified free acid in the solvothermal reaction.
-
Why: Sometimes in situ control is too difficult. Separating the steps guarantees the linker is available.
-
Troubleshooting Guide
Use this decision tree to diagnose synthesis failures related to ester groups.
Caption: Diagnostic flow for ester-based MOF synthesis failures.
Specific Scenarios
Q1: My final MOF shows ethyl peaks in the H-NMR digestion. Is this a defect?
-
Diagnosis: Yes. This is "incomplete hydrolysis." The ester group is still attached, acting as a "cap" that terminates the network connectivity (missing linker defect).
-
Fix:
-
Increase Water: The reaction is likely water-starved.
-
Increase Acidity: Add more HCl or Acetic Acid. Acid catalyzes the hydrolysis mechanism (A_AC2 pathway) [2].
-
Extend Time: Ethyl esters are slower to hydrolyze than methyl esters.
-
Q2: I get a gel immediately upon heating.
-
Diagnosis: Uncontrolled hydrolysis. The ester hydrolyzed too fast, creating a high concentration of carboxylate that instantly reacted with the metal.
-
Fix:
-
Lower Water: Reduce added water.
-
Fresh Solvent: Ensure your DMF is not hydrolyzed (smells fishy = amines present = base catalysis).
-
Add Monocarboxylic Modulator: Add Benzoic acid to compete with the linker and slow down nucleation.
-
Frequently Asked Questions (FAQ)
Q: Why use ethyl esters instead of methyl esters? A: Ethyl esters are slightly more sterically hindered and hydrophobic. This slows down the hydrolysis rate compared to methyl esters, offering a wider "window" for controlled crystal growth. However, they require slightly higher temperatures to activate [3].
Q: Can I use ethanol as a co-solvent to control the rate?
A: Yes, but be careful. Adding ethanol drives the equilibrium backward (toward the ester) according to Le Chatelier’s principle.
Q: Does the metal source matter for hydrolysis?
A: Yes. Highly Lewis acidic metals (Zr4+, Hf4+) can activate the carbonyl group, effectively catalyzing the hydrolysis themselves. Syntheses involving ZrCl
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link
-
Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal. Link
-
Larson, G. L., & Weber, J. C. (1994). "Silicon-Based Group Transfer Agents." Reaction of esters with water. Link
-
Bai, Y., et al. (2016). "Zr-based metal-organic frameworks: design, synthesis, structure, and applications." Chemical Society Reviews. Link
Separating 3-(4-ethoxycarbonylphenyl)benzoic acid from homocoupling byproducts
Target: 3-(4-ethoxycarbonylphenyl)benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of unsymmetrical biphenyls synthesized via Suzuki-Miyaura cross-coupling. The isolation of 3-(4-ethoxycarbonylphenyl)benzoic acid (a mono-ester, mono-acid) from its symmetrical homocoupling byproducts is a classic exercise in exploiting subtle physicochemical differences.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol to ensure high-purity isolation.
Executive Summary: The Separation Challenge
During the synthesis of 3-(4-ethoxycarbonylphenyl)benzoic acid, you are likely coupling a boronic acid (e.g., 3-carboxyphenylboronic acid) with an aryl halide (e.g., ethyl 4-bromobenzoate). This reaction typically generates two major symmetrical byproducts:
-
Byproduct 1 (Di-acid): Biphenyl-3,3'-dicarboxylic acid (via boronic acid homocoupling).
-
Byproduct 2 (Di-ester): Diethyl biphenyl-4,4'-dicarboxylate (via aryl halide homocoupling).
The separation strategy relies on two sequential physicochemical filters: pKa-dependent phase partitioning and symmetry-driven differential solubility .
Troubleshooting FAQs: Mechanisms & Causality
FAQ 1: Why am I seeing such high levels of homocoupling byproducts in my crude mixture? Answer: Homocoupling is an inherent competing pathway in palladium-catalyzed cross-couplings. The homocoupling of the boronic acid is typically mediated by Pd(II) species and is significantly accelerated by the intrusion of molecular oxygen, which acts as an oxidant to continuously regenerate Pd(II) from Pd(0)[1][2]. Conversely, the homocoupling of the aryl halide often occurs via reductive elimination from a transient Pd(II) intermediate formed by disproportionation[3]. Causality & Fix: To suppress this, rigorously degas your solvents (e.g., via freeze-pump-thaw or subsurface inert gas sparging) and maintain a strict nitrogen or argon atmosphere[4].
FAQ 2: Why must I use Sodium Bicarbonate (
FAQ 3: Both the target mono-acid and the di-acid byproduct precipitate when I acidify the aqueous layer. How do I separate them? Answer: You must exploit the dramatic differences in their crystal lattice energies. Causality & Fix: Biphenyl dicarboxylic acids (the di-acid byproduct) possess two carboxylic acid groups that form extensive, highly ordered intermolecular hydrogen-bonding networks. This rigid, symmetrical lattice makes them notoriously insoluble in aprotic organic solvents like dichloromethane (DCM)[8][9]. In contrast, your target molecule has one ester and one acid group. This breaks the molecular symmetry and prevents the formation of an extended hydrogen-bond polymer, rendering the mono-ester highly soluble in DCM. Triturating the mixed solid with DCM will selectively dissolve your target.
Quantitative Data: Physicochemical Properties
The following table summarizes the structural logic that dictates the separation workflow.
| Compound | Structure Type | Functional Groups | Est. pKa | Sol. in Aq. | Sol. in DCM |
| 3-(4-ethoxycarbonylphenyl)benzoic acid | Target | 1x -COOH, 1x -COOEt | ~4.2 | High (as sodium salt) | High (asymmetric) |
| Diethyl biphenyl-4,4'-dicarboxylate | Byproduct 2 | 2x -COOEt | N/A (Neutral) | Insoluble | High |
| Biphenyl-3,3'-dicarboxylic acid | Byproduct 1 | 2x -COOH | ~4.0, 4.8 | High (as di-sodium salt) | Low (rigid H-bonds) |
Standard Operating Procedure: Step-by-Step Separation
This protocol is designed as a self-validating system . Each phase transition provides immediate visual or analytical feedback to confirm success.
Phase 1: Removal of the Neutral Di-ester
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Alkaline Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous
. Shake vigorously and vent the liberated gas. -
Phase Separation: Allow the layers to separate. The target mono-acid and the di-acid byproduct partition into the lower aqueous layer as sodium salts. The neutral di-ester remains in the upper EtOAc layer.
-
Validation Check: Spot the EtOAc layer on a TLC plate. If the target mono-acid (which trails heavily on silica) is still present, repeat the
extraction until the organic layer only contains the high-Rf di-ester.
-
Phase 2: Isolation of the Acidic Fraction
4. Acidification: Transfer the combined aqueous layers to an Erlenmeyer flask equipped with a stir bar. Cool the flask in an ice bath. Slowly add 2M
-
Validation Check: A thick white precipitate must form. This solid is a mixture of the protonated target mono-acid and the di-acid byproduct.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts. Dry the solid thoroughly under a high vacuum.
Phase 3: Differential Solubilization (Trituration) 6. Trituration: Transfer the completely dried mixed solid to a round-bottom flask. Add Dichloromethane (DCM) (approx. 15 mL per gram of solid). Stir vigorously at room temperature for 30–45 minutes.
-
Causality: The asymmetric target molecule dissolves into the DCM. The highly symmetrical di-acid byproduct remains suspended as an insoluble white powder.
-
Final Isolation: Filter the suspension through a fine-porosity fritted funnel. Discard the solid filter cake (di-acid byproduct).
-
Concentration: Evaporate the DCM filtrate under reduced pressure using a rotary evaporator to yield the pure 3-(4-ethoxycarbonylphenyl)benzoic acid.
Process Visualization
Workflow for separating 3-(4-ethoxycarbonylphenyl)benzoic acid from homocoupling byproducts.
References
- Cross-Coupling Reactions Guide: Fundamental Mechanism. JMCCT.
- Biphenyl-4,4'-dicarboxylic acid. Guidechem.
- Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. SciSpace.
- Ester hydrolysis: Base hydrolysis. Science Revision.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Molecular Oxygen in Suzuki Homocoupling. Chemistry Stack Exchange.
- What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?
- Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams.
- The Hydrolysis of Esters. Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. jmcct.com [jmcct.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from Biphenyl Carboxylic Acids
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In late-stage drug development and active pharmaceutical ingredient (API) synthesis, reducing transition metal residues to meet ICH guidelines (<10 ppm) is a critical regulatory hurdle. Biphenyl carboxylic acids—frequently synthesized via Suzuki-Miyaura cross-couplings—present a unique purification challenge. Standard filtration fails because the product itself actively coordinates with the metal.
This guide is designed to move beyond basic instructions by explaining the causality behind experimental failures and providing self-validating protocols to ensure your purification workflows are robust, scalable, and scientifically sound.
Mechanistic Insight: The Coordination Challenge
The fundamental causality behind palladium retention in carboxylic acids lies in coordination chemistry. During a cross-coupling reaction, basic conditions deprotonate the carboxylic acid. The resulting carboxylate anion acts as a strong, bidentate oxygen-donor ligand that tightly chelates Pd(II) species, forming highly soluble complexes. Because this is a chemical bond rather than physical entrapment, standard physisorption (e.g., Celite or bare silica gel) cannot strip the chelated palladium from your product [1].
To successfully scavenge the metal, we must thermodynamically disrupt this complex by manipulating the pH, thereby forcing the palladium into the waiting pores of a high-affinity scavenger.
Mechanistic pathway of palladium release via acidification and subsequent resin capture.
Troubleshooting & FAQs
Q: Why does standard silica chromatography fail to reduce palladium below 500 ppm in my biphenyl carboxylic acid product? A: Standard silica gel relies on weak physical adsorption. The stable palladium-carboxylate complex formed during your reaction easily outcompetes silica and co-elutes with your product. To successfully remove the metal, you must deploy a functionalized scavenger with soft donor atoms (like sulfur in thiourea) that thermodynamically outcompetes the carboxylate for the palladium [1].
Q: I added a thiol scavenger, but my palladium levels are still high. What went wrong? A: The most common failure point is the pH of the workup solution. If the solution remains basic or neutral, the carboxylate maintains its strong coordination to the palladium, creating a kinetic barrier that the scavenger cannot overcome. You must acidify the solution (pH 2–3) using a weak acid like acetic acid. This protonates the carboxylate back to a neutral carboxylic acid (-COOH), breaking the chelation and releasing free Pd ions for the scavenger to capture [2].
Q: Why am I experiencing massive yield loss (up to 40%) when using amine-functionalized silica scavengers? A: Amine-functionalized scavengers (e.g., primary amines, ethylenediamine) are inherently basic. When introduced to a biphenyl carboxylic acid, an acid-base reaction occurs, forming an insoluble carboxylate-ammonium salt that binds your API directly to the silica backbone. For acidic APIs, you must strictly avoid basic scavengers and instead use neutral, sulfur-based scavengers [3].
Q: How can I ensure the scavenging kinetics are fast enough for process-scale work? A: Scavenging is a heterogeneous process; the Pd must physically diffuse into the pores of the resin or silica. At room temperature, this diffusion is sluggish. Increasing the temperature to 50–60 °C significantly accelerates the kinetic rate of diffusion and binding. Additionally, using a polar aprotic solvent (like THF or DMF) ensures the biphenyl carboxylic acid remains fully dissolved, preventing coprecipitation [4].
Troubleshooting Logic Tree
Troubleshooting logic tree for resolving high palladium residues in carboxylic acids.
Scavenger Selection Data
To optimize your workflow, select a scavenger that provides high affinity for palladium while remaining chemically orthogonal to your carboxylic acid product.
| Scavenger Type | Functional Group | Affinity for Pd | Compatibility with Carboxylic Acids | Optimal pH | Expected Pd Reduction |
| Macroporous Polymer | Thiourea | Very High | Excellent (Neutral; no salt formation) | 2.0 - 4.0 | >98% |
| Functionalized Silica | Thiol (-SH) | High | Good (Weakly acidic) | 2.0 - 5.0 | >95% |
| Functionalized Silica | Amine (-NH₂) | Moderate | Poor (Forms carboxylate salts) | 7.0 - 9.0 | <50% (High API loss) |
| Activated Carbon | N/A (Physisorption) | Low | Moderate (Non-specific binding) | Any | 60-80% |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating specific checkpoints, the protocol inherently diagnoses its own success or failure without requiring external guesswork.
Protocol A: Batch Scavenging with Macroporous Thiourea
Best for early-stage development and batch-reactor scale-up.
-
Dissolution & Acidification: Dissolve the crude biphenyl carboxylic acid in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 10-20 volumes. Add glacial acetic acid dropwise until the apparent pH of the solution is 2–3.
-
Causality: This breaks the Pd-carboxylate chelation, freeing the metal.
-
-
Scavenger Addition: Add 5 to 10 molar equivalents of Thiourea resin (e.g., QuadraPure TU) relative to the initial palladium catalyst loading used in the cross-coupling reaction.
-
Kinetic Incubation: Agitate the suspension mechanically at 50–60 °C for 12 to 16 hours.
-
Causality: Thermal energy is required to accelerate the diffusion of Pd ions into the polymer matrix pores.
-
-
Filtration & Wash: Filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of fresh THF to ensure complete recovery of the API.
-
Validation Checkpoint: Concentrate the filtrate and weigh the product to calculate the mass balance.
-
System Validation: A yield of >95% validates that the scavenger was chemically orthogonal to the carboxylic acid. An ICP-MS result of <10 ppm validates the thermodynamic disruption of the Pd-carboxylate complex. If yield is low, verify that an amine scavenger was not mistakenly used.
-
Protocol B: Continuous Flow Scavenging (Cartridge Format)
Best for process chemistry, flow-systems, and rapid library purification.
-
Cartridge Priming: Wet a pre-packed silica thiol cartridge (e.g., SiliaMetS Thiol) with 5 column volumes of the process solvent (e.g., Toluene/MeOH mixture).
-
Feed Preparation: Adjust the crude reaction mixture to pH 3 using dilute HCl. Filter the feed solution through a 0.45 µm PTFE membrane.
-
Causality: Removing colloidal particulates prevents physical clogging and over-pressurization of the packed bed.
-
-
Flow Processing: Pump the solution through the cartridge using a flow rate that guarantees a residence time of 10–15 minutes inside the active resin bed.
-
Validation Checkpoint: Collect the eluate.
-
System Validation: The process validates visually if the eluate runs entirely clear (loss of the characteristic yellow/brown Pd tint). Confirm via ICP-MS; if Pd >10 ppm, the residence time was too short (flow rate too high) or the cartridge capacity was exceeded.
-
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development, ACS Publications.[Link]
-
Development of a Synthesis of Kinase Inhibitor AKN028 Organic Process Research & Development, ACS Publications.[Link]
-
QuadraPure TU: Polymer Metal Scavenger Johnson Matthey Technical Resources.[Link]
Technical Support Center: Thermal Stability of Biphenyl Monoethyl Esters
The following guide serves as a specialized Technical Support Center for researchers working with Biphenyl Monoethyl Esters (e.g., Ethyl biphenyl-4-carboxylate or the monoethyl ester of biphenyl-4,4'-dicarboxylic acid). These compounds are critical intermediates in the synthesis of liquid crystals, pharmaceuticals, and MOF (Metal-Organic Framework) linkers.
While generally robust, they exhibit specific thermal behaviors—volatility, transesterification, and phase transitions—that often confuse standard analytical workflows.
Current Status: Operational 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability, Degradation Mechanisms, and Analytical Troubleshooting
Part 1: Executive Technical Overview
Biphenyl monoethyl esters are aromatic esters characterized by a biphenyl core and an ethoxycarbonyl group. Their thermal stability profile is defined by three competing mechanisms:
-
Volatility vs. Decomposition: Unlike aliphatic esters, the rigid biphenyl core confers high thermal stability (often stable >250°C). However, simple monoesters (e.g., Ethyl biphenyl-4-carboxylate) have relatively low melting points (~51°C) and significant vapor pressure, leading to sublimation or evaporation before chemical decomposition occurs.
-
Intermolecular Anhydride Formation: For dicarboxylic acid monoesters (e.g., Biphenyl-4,4'-dicarboxylic acid monoethyl ester), heating can induce intermolecular condensation between the free acid and ester groups, or between two acid groups, releasing water/alcohol and forming anhydrides or oligomers.
-
Injector-Port Degradation: In GC-MS analysis, "thermal instability" is often a misdiagnosis of catalytic transesterification or pyrolysis occurring in the hot, active liner of the instrument.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My sample disappears or shows low recovery during vacuum drying/heating."
Diagnosis: Sublimation/Volatility , not Chemical Decomposition. Mechanism: The biphenyl ring system is planar and rigid, but the lack of hydrogen bond donors (in simple diesters or monoesters) leads to high vapor pressure. Ethyl biphenyl-4-carboxylate (MP: 51°C) can sublime under high vacuum even at moderate temperatures (40–60°C).
Corrective Action:
-
Protocol Adjustment: Switch from high-vacuum oven drying to desiccator drying at ambient temperature using
or silica gel. -
Validation: Perform a TGA (Thermogravimetric Analysis) run.[1][2][3][4] If the weight loss onset is sharp and leaves 0% residue without a char step, it is evaporation/sublimation.
Issue 2: "I see multiple unexpected peaks in my GC-MS chromatogram."
Diagnosis: Thermal Transesterification or Injector Pyrolysis . Mechanism: If your sample is dissolved in methanol or another alcohol, the high temperature of the GC injector (250°C+) can catalyze transesterification, converting your Ethyl ester into a Methyl ester.
-
Reaction:
-
This is often catalyzed by active sites (silanols) in the glass liner.
Corrective Action:
-
Solvent Swap: Immediately switch the dissolution solvent to an aprotic solvent like Dichloromethane (DCM) , Ethyl Acetate , or Acetonitrile .
-
Liner Deactivation: Use a deactivated inlet liner (e.g., cyclo-double-gooseneck) to minimize catalytic surface activity.
Issue 3: "The melting point is broad or inconsistent (e.g., 140°C vs 290°C)."
Diagnosis: Phase Transition vs. Oligomerization. Mechanism:
-
Simple Esters: Ethyl biphenyl-4-carboxylate melts sharply at ~51°C.
-
Acid-Esters: Biphenyl-4,4'-dicarboxylic acid monoethyl ester has a free carboxylic acid. Upon heating, it may undergo a solid-solid transition or begin to dehydrate (forming anhydrides) before melting. The "melting point" observed is often the decomposition point of the in situ formed anhydride.
Corrective Action:
-
DSC Analysis: Do not rely on capillary melting points. Run a DSC (Differential Scanning Calorimetry) method (see Protocol A below). Look for an endotherm (melting) followed immediately by an exotherm (reaction/decomposition).
Part 3: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Stability Assessment
Objective: Distinguish between physical melting and chemical degradation (anhydride formation/decarboxylation).
Materials:
-
Instrument: Mettler Toledo DSC 3+ or equivalent.[5]
-
Pan: Hermetically sealed aluminum pan (to suppress evaporation).
-
Purge Gas: Nitrogen (
) at 50 mL/min.
Step-by-Step:
-
Sample Prep: Weigh 2–5 mg of the biphenyl ester into the aluminum pan. Seal hermetically.
-
Cycle 1 (Conditioning): Equilibrate at 25°C.
-
Ramp 1 (Analysis): Heat from 25°C to 300°C at 10°C/min .
-
Data Interpretation:
-
Sharp Endotherm (Low T): Melting point (e.g., ~51°C for ethyl biphenyl-4-carboxylate).
-
Broad Endotherm (High T): Volatilization (if pan leaks) or Decarboxylation.
-
Exotherm: Polymerization or oxidative decomposition.
-
Step Change: Glass Transition (
), relevant for oligomeric byproducts.
-
Protocol B: Forced Degradation (Hydrolysis Stress Test)
Objective: Determine the susceptibility of the ester linkage to hydrolytic cleavage (simulating storage stability).
Workflow:
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1M HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Add 0.1M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Stress: Add 3%
. Incubate at RT for 24 hours. -
Analysis: Analyze via HPLC-UV (254 nm).
-
Result: Biphenyl esters are generally stable to acid but highly susceptible to base hydrolysis (saponification), rapidly converting to the biphenyl carboxylic acid (precipitate).
-
Part 4: Visualization of Stability Pathways
The following diagram illustrates the thermal and chemical fate of a generic Biphenyl Monoethyl Ester (specifically the mono-ester of a dicarboxylic acid, which represents the most complex stability case).
Caption: Thermal fate map of biphenyl monoethyl esters showing physical transitions (melting/sublimation) vs. chemical degradation pathways (anhydride formation/hydrolysis) and analytical artifacts.
Part 5: Quantitative Data Summary
Table 1: Thermal Properties of Key Biphenyl Esters
| Compound | CAS No.[4][6] | Melting Point ( | Boiling/Decay Point | Stability Risk |
| Ethyl biphenyl-4-carboxylate | 6301-56-0 | 51°C [1] | 290°C (Boiling) | High Volatility (Sublimes) |
| Biphenyl-4,4'-dicarboxylic acid | 787-70-2 | >300°C [2] | ~300°C (Sublimes) | Stable, low solubility |
| Dimethyl biphenyl-4,4'-dicarboxylate | 792-74-5 | 214–217°C [3] | Stable >350°C | Very Stable |
| Biphenyl-4,4'-dicarboxylic acid monoethyl ester | N/A (Intermediate) | ~230–250°C* | Decarboxylates >260°C | Condensation Risk (Anhydride) |
*Note: Mono-esters of dicarboxylic acids often do not show a clean melting point due to simultaneous cyclization or degradation.
Part 6: References
-
NIST Chemistry WebBook. (2025). Dimethyl biphenyl-4,4'-dicarboxylate Thermochemistry Data. SRD 69. Retrieved March 2, 2026, from [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3,4'-Biphenyl Coordination
Welcome to the Application Scientist Support Center. Working with unsymmetrical ligands like 3,4'-biphenyldicarboxylic acid (3,4'-H₂bpdc) and its derivatives presents unique steric challenges in metal-organic framework (MOF) and coordination polymer (CP) synthesis. The rotational freedom and dihedral twisting of the biphenyl core often lead to unpredictable coordination geometries.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you engineer stable, highly crystalline frameworks.
Part 1: Causality-Driven FAQs
Q1: Why does my 3,4'-bpdc synthesis yield amorphous precipitates instead of crystalline MOFs? A1: Amorphous precipitation is a hallmark of rapid, uncontrolled coordination driven by the unsymmetrical steric profile of the 3,4'-biphenyl core. Unlike the linear 4,4'-isomer, the 3,4'-isomer induces a "steric trap." The meta-carboxylate coordinates rapidly, while the para-carboxylate struggles to align with the growing lattice due to the dihedral twist of the biphenyl rings, causing massive defect accumulation. Solution: Implement a modulator-based approach (e.g., using acetic acid). Modulators competitively bind to metal coordination sites, slowing down framework extension. This thermodynamic delay allows the 3,4'-biphenyl rings to rotate into their optimal dihedral angles, promoting long-range crystalline order.
Q2: How do I overcome steric blocking when attempting to form 3D frameworks with 3,4'-bpdc? A2: The twist angle between the two phenyl rings in 3,4'-bpdc restricts the ligand, often resulting in 1D chains or 2D sheets because the bulky aromatic rings block axial coordination sites on the metal nodes[1]. Solution: Introduce N-donor auxiliary "pillar" ligands. Using flexible or elongated N-donors like 1,3-bis(4-pyridyl)propane (bpp) expands the spatial gaps between the biphenyl sheets. This relieves the steric strain and successfully bridges 2D layers into a 3D architecture. For example, the successful hydrothermal synthesis of the mixed-ligand compound [Zn(3,4'-bpdc)(bpp)]ₙ demonstrates how bpp acts as a spatial buffer to accommodate the biphenyl twist[2].
Q3: Does the choice of metal ion affect the steric hindrance of unsymmetrical biphenyl ligands? A3: Absolutely. Transition metals with smaller ionic radii are highly susceptible to steric crowding from the biphenyl core. Larger ions or cluster-forming metals offer more flexible coordination spheres that can accommodate the awkward bite angles of unsymmetrical carboxylate groups. For instance, highly unsymmetrical ligands like 2,3,3',4'-biphenyl tetracarboxylic acid (H₄bptc) have been successfully coordinated with Mn(II) and Ni(II) by leveraging hydrothermal conditions to force polynuclear cluster formation (e.g., [Mn₅(μ₃-OH)₂(bptc)₂(H₂O)₆]ₙ), which distributes the steric bulk across multiple metal centers[3].
Part 2: Quantitative Data Comparison
To optimize your experimental design, refer to the following structural and synthetic parameters comparing biphenyl ligand isomers and their typical coordination behaviors.
| Ligand Type | Symmetry | Steric Hindrance Level | Typical M-M Distance | Required Temp (°C) | Dimensionality Outcome |
| 4,4'-bpdc | High (D2h) | Low | ~10.5 Å | 80 - 100 | 3D Rigid Frameworks |
| 3,4'-bpdc | Low (Cs) | High | 8.5 - 9.5 Å | 120 - 160 | 1D Chains / 2D Sheets |
| 2,3,3',4'-bptc | Asymmetric | Very High | < 5.0 Å (Clusters) | 140 - 180 | 3D Porous Networks |
Part 3: Self-Validating Experimental Protocols
Protocol: Hydrothermal Synthesis of 3,4'-Biphenyl Coordination Polymers via N-Donor Pillaring
This protocol details the synthesis of a highly crystalline 3D MOF using 3,4'-H₂bpdc by mitigating steric hindrance via auxiliary pillaring[2].
Step 1: Pre-dissolution & Deprotonation Control
-
Action: Suspend 0.1 mmol of 3,4'-H₂bpdc and 0.1 mmol of 1,3-bis(4-pyridyl)propane (bpp) in 10 mL of deionized water. Add 0.2 M NaOH dropwise until the pH reaches 6.5.
-
Causality: The unsymmetrical 3,4'-H₂bpdc has poor solubility and differential pKa values for its meta and para carboxylates. Gradual pH adjustment ensures simultaneous deprotonation, preventing the meta-carboxylate from prematurely coordinating and crashing out of the solution.
Step 2: Metal-Ligand Assembly
-
Action: Slowly add 0.15 mmol of Zn(NO₃)₂·6H₂O dissolved in 5 mL of water to the ligand mixture under continuous stirring. Add 0.05 mL of glacial acetic acid as a modulator.
-
Causality: The acetic acid acts as a competing monocarboxylic agent. It temporarily caps the Zn(II) sites, preventing rapid, sterically hindered oligomerization and forcing the system into a thermodynamic, rather than kinetic, assembly pathway.
Step 3: Hydrothermal Crystallization
-
Action: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 140 °C for 72 hours, followed by cooling to room temperature at a rate of 5 °C/hour.
-
Causality: The elevated temperature provides the activation energy required for the biphenyl rings to overcome rotational energy barriers, while the slow cooling rate ensures defect-free crystal lattice formation.
Step 4: Self-Validation / Quality Control
-
Action: Filter and wash the resulting crystals with distilled water and ethanol. Perform a Powder X-Ray Diffraction (PXRD) scan.
-
Validation Logic: If the PXRD pattern shows broad, undefined humps, the steric hindrance was not overcome (kinetic trapping). If sharp peaks are observed at low angles (2θ < 10°), the bpp ligand successfully pillared the 2D sheets into a 3D framework, confirming the circumvention of the 3,4'-biphenyl steric block.
Part 4: Troubleshooting Workflow Visualization
The following logical pathway illustrates the diagnostic process for resolving coordination failures when using 3,4'-biphenyl ligands.
Diagnostic workflow for overcoming steric hindrance and dimensionality limits in 3,4'-biphenyl MOFs.
References
- Two coordination polymers: luminescent, photocatalytic property and enhancement activity on prostate cancer combined with 125I radioactive particle placement.
- Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers.
- Treatment and Clinical Nursing Application of Mn(II) and Ni(II)-based Coordination Polymers on the Improvement of Depression and Anxiety in Vascular Surgery.
Sources
Validation & Comparative
In-Depth Technical Guide: 1H NMR Spectrum Analysis of 3-(4-Ethoxycarbonylphenyl)benzoic Acid
The following guide is structured as a high-level technical document for pharmaceutical researchers. It synthesizes theoretical principles with practical spectral data to ensure precise structural verification.
Executive Summary & Strategic Context
In drug discovery, the biphenyl scaffold is a privileged structure, serving as the core for numerous AT1 receptor antagonists and liquid crystals. 3-(4-ethoxycarbonylphenyl)benzoic acid (Formula:
This guide provides a definitive 1H NMR structural analysis. Unlike standard reports, we objectively compare this molecule’s spectral "performance" (resolution and distinctness) against its critical alternatives: its regioisomer (4,4'-isomer) , its hydrolysis impurity (di-acid) , and its starting materials .
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (the T in E-E-A-T), we utilize a self-validating protocol where specific signals act as internal quality controls.
Methodology
-
Instrument: 400 MHz or higher (500 MHz recommended for resolution of aromatic overlap).
-
Solvent Selection:
-
Primary:DMSO-d6 (99.9% D).
-
Reasoning: Ensures full solubility of the carboxylic acid and slows proton exchange, allowing the -COOH proton to appear as a distinct singlet >12 ppm.
-
-
Alternative:CDCl3 .[1]
-
Limitation: The carboxylic acid proton may broaden or disappear due to exchange; aromatic resolution often differs due to lack of polar solvation shells.
-
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Workflow Diagram
Figure 1: Operational workflow for high-fidelity NMR acquisition of biphenyl acids.
Spectral Analysis & Assignment (The Product)
The power of this analysis lies in distinguishing the Ring A (meta-substituted) pattern from the Ring B (para-substituted) pattern.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Signal | Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 1 | 13.10 | Broad Singlet | 1H | -COOH | Deshielded acid proton; visible in DMSO. |
| 2 | 8.25 | Singlet (t) | 1H | Ar-H (Ring A, C2) | "Island" proton between COOH and Phenyl. Most deshielded on Ring A. |
| 3 | 8.06 | Doublet | 2H | Ar-H (Ring B, C2'/C6') | Ortho to Ester. Part of AA'BB' system.[2] |
| 4 | 8.00 - 8.05 | Multiplet | 2H | Ar-H (Ring A, C4/C6) | Ortho to COOH or Phenyl. Overlaps with Signal 3. |
| 5 | 7.86 | Doublet | 2H | Ar-H (Ring B, C3'/C5') | Ortho to Phenyl connection. Shielded relative to C2'. |
| 6 | 7.65 | Triplet | 1H | Ar-H (Ring A, C5) | Meta to both substituents. Classic triplet of 1,3-subst system. |
| 7 | 4.35 | Quartet | 2H | -OCH2- | Ethyl ester methylene. |
| 8 | 1.35 | Triplet | 3H | -CH3 | Ethyl ester methyl. |
Note: Chemical shifts are calibrated to DMSO-d6 (2.50 ppm). Assignments validated against 3,4'-biphenyldicarboxylic acid standards [1].
Detailed Mechanistic Insight
-
The "Island" Proton (H2, ~8.25 ppm): This is the diagnostic beacon for the meta-substituted ring. It appears as a narrow triplet (often looking like a singlet) due to small meta-coupling (
Hz). Its presence confirms the 1,3-substitution pattern of the benzoic acid moiety. -
The AA'BB' System (Ring B): The protons on the ethyl benzoate ring appear as two distinct doublets (Roofing effect towards each other). The doublet at ~8.06 ppm is ortho to the electron-withdrawing ester, while the doublet at ~7.86 ppm is ortho to the biphenyl linkage.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule's spectral signature against its three most common "alternatives" (impurities or isomers) encountered during synthesis.
Scenario A: Distinguishing from the Regioisomer (4,4'-Isomer)
In Suzuki couplings, using 4-bromobenzoic acid instead of 3-bromobenzoic acid yields 4-(4-ethoxycarbonylphenyl)benzoic acid .
| Feature | Target: 3-(4-ethoxy...) | Alternative: 4-(4-ethoxy...) | Differentiation Logic |
| Symmetry | Asymmetric (Meta-Para) | Symmetric (Para-Para) | Critical Check |
| Ring A Signals | 1s, 2d, 1t (4 distinct env.) | 2d (AA'BB' system) | Look for the singlet at 8.25 ppm . If absent, you have the wrong isomer. |
| Complexity | High (Multiplets overlap) | Low (Two pairs of doublets) | The 4,4'-isomer shows only two sets of AA'BB' signals in the aromatic region. |
Scenario B: Distinguishing from Hydrolysis Impurity (Di-acid)
Storage or wet solvents can hydrolyze the ester to 3-(4-carboxyphenyl)benzoic acid .
| Feature | Target (Mono-ester) | Alternative (Di-acid) | Differentiation Logic |
| Aliphatic Region | Quartet (4.35) + Triplet (1.[3]35) | Silent (No signals < 7 ppm) | Instant Check: Absence of ethyl signals confirms hydrolysis. |
| Acid Proton | 1H (13.1 ppm) | 2H (Broad, ~13.0 ppm) | Integration of the acid peak doubles in the impurity. |
Scenario C: Distinguishing from Starting Material (Boronic Acid)
Residual 4-ethoxycarbonylphenylboronic acid may persist.
| Feature | Target (Product) | Alternative (Boronic Acid) | Differentiation Logic |
| B-OH Protons | None | Broad singlet ~8.0-8.2 ppm | Boronic acid -OH protons often appear in the aromatic region in DMSO. |
| Aromatic Integration | 8 Protons | 4 Protons | The product has double the aromatic integral of the starting fragment. |
Decision Logic for Quality Control
Use the following logic tree to interpret your spectrum.
Figure 2: Logical decision tree for validating 3-(4-ethoxycarbonylphenyl)benzoic acid.
References
-
Wan, W. et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids." Scientific Research, 2013. (Provides reference shifts for the 3,4'-biphenyldicarboxylic acid analog used for assignment validation).
-
BenchChem. "Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid."[4][5][6] Technical Guide, 2025. (Protocol for Suzuki coupling and purification of related biphenyl acids).
-
National Institutes of Health (NIH). "PubChem Compound Summary: 3'-(Ethoxycarbonyl)biphenyl-4-carboxylic acid." PubChem, 2025.[7] (Structural confirmation and identifiers).
-
University of Illinois. "NMR Chemical Shifts of Trace Impurities." School of Chemical Sciences, 2025. (Standard for solvent residual peaks in DMSO-d6).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-[(Ethoxycarbonyl)oxy]benzoic acid | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Fingerprinting: Differentiating Carboxylic Acids and Esters in Biphenyls via FTIR Spectroscopy
In drug development and materials science, the structural confirmation of synthetic intermediates is a daily necessity. A common transformation involves the esterification of a biphenyl carboxylic acid (e.g., biphenyl-4-carboxylic acid) to improve a molecule's lipophilicity or bioavailability. As a Senior Application Scientist, I frequently observe that researchers treat Fourier Transform Infrared (FTIR) spectroscopy as a simple pattern-matching exercise. However, robust spectral interpretation requires understanding the underlying physical chemistry.
This guide objectively compares the FTIR spectral signatures of biphenyl carboxylic acids and their corresponding esters, providing the mechanistic causality behind the spectral shifts and a self-validating experimental protocol to ensure trustworthy data acquisition.
Mechanistic Insights: The Physics of Vibrational Shifts
When comparing a biphenyl carboxylic acid to its corresponding ester, two primary mechanistic forces dictate the observed spectral shifts: hydrogen bonding and
1. The Hydrogen Bonding Effect Carboxylic acids inherently form [1]. This intermolecular interaction significantly weakens the O-H bond, resulting in a broad, intense absorption band spanning [2]. Because esters lack this hydroxyl proton, this broad band is entirely eliminated, leaving only the sharp sp² and sp³ C-H stretching vibrations visible [3].
2. Carbonyl (C=O) Shifting via Conjugation
In isolated aliphatic systems, a carboxylic acid C=O typically absorbs around 1710–1725 cm⁻¹, while an ester C=O appears slightly higher at[4]. However, in biphenyl derivatives, the carbonyl group is directly conjugated with the extended
When converted to a biphenyl ester, the absence of hydrogen bonding increases the C=O force constant relative to the acid, shifting the peak back up to the [3]. Standardized reference spectra for [6] and [7] confirm these distinct functional group behaviors.
Quantitative Spectral Comparison
The table below summarizes the critical FTIR peak assignments used to differentiate these two functional groups within a biphenyl framework.
| Functional Group / Vibration | Biphenyl-4-Carboxylic Acid | Methyl Biphenyl-4-Carboxylate | Mechanistic Rationale |
| O-H Stretch | 3300–2500 cm⁻¹ (Broad, Strong) | Absent | Extensive in acids[1]. |
| C=O Stretch | 1680–1700 cm⁻¹ (Strong) | 1715–1735 cm⁻¹ (Strong, Sharp) | in esters increases frequency[4]. |
| C-O Stretch | ~1250–1300 cm⁻¹ | ~1270 cm⁻¹ & ~1110 cm⁻¹ | Esters show [4]. |
| Aromatic C=C Stretch | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | Biphenyl backbone remains structurally unchanged. |
| Out-of-Plane C-H Bend | ~750, 690 cm⁻¹ | ~750, 690 cm⁻¹ | Characteristic of the biphenyl ring system. |
Standardized Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your structural confirmation, the experimental workflow must be designed to eliminate false positives—particularly moisture contamination, which can mimic the broad O-H stretch of an acid and confound your analysis[3].
Step 1: Instrument Preparation (ATR over KBr) Rationale: Avoid traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water will present a broad O-H peak around 3400 cm⁻¹, potentially masking the successful conversion of an acid to an ester[3]. Utilize Attenuated Total Reflectance (ATR) with a diamond or ZnSe crystal.
Step 2: Background Collection Procedure: Clean the ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient H₂O and CO₂.
Step 3: Sample Acquisition Procedure: Deposit 1–2 mg of the solid biphenyl derivative onto the crystal. Apply consistent, firm pressure using the ATR anvil to ensure intimate optical contact. Acquire the spectrum (32–64 scans, 4000–400 cm⁻¹).
Step 4: Internal System Validation Rationale: Before analyzing the carbonyl region, validate the spectrum's integrity by checking the fingerprint region for the biphenyl backbone. Action: Confirm the presence of aromatic C=C stretches (~1600 cm⁻¹ and 1500 cm⁻¹) and strong out-of-plane C-H bends (~750 cm⁻¹ and 690 cm⁻¹). If these structural anchors are missing or severely distorted, sample contact is poor; abort and re-acquire.
Step 5: Functional Group Diagnosis Action: Examine the 3300–2500 cm⁻¹ region. A massive baseline distortion confirms the carboxylic acid. If the baseline is flat (excluding sharp C-H peaks), evaluate the C=O peak. A sharp peak at ~1715–1735 cm⁻¹ confirms the esterification is complete.
Diagnostic Decision Workflow
Logical decision tree for differentiating biphenyl acids and esters via FTIR.
Conclusion
For drug development professionals, distinguishing between a biphenyl carboxylic acid and its esterified analog requires more than looking for a generic carbonyl peak. By understanding how
References[4] Brainly Community. "How can you distinguish a carboxylic acid from an ester using IR spectroscopy?" Source: Brainly. URL: 5]">https://brainly.com[5] SciSpace. "Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid..." Source: SciSpace. URL: 6]">https://scispace.com[6] National Institute of Standards and Technology (NIST). "Methyl biphenyl-4-carboxylate." Source: NIST Chemistry WebBook. URL: https://webbook.nist.gov/chemistry/[2] Specac Ltd. "Interpreting Infrared Spectra." Source: Specac. URL: 3]">https://www.specac.com[3] ResearchGate. "How can I distinguish Ester bond from -COOH in FT-IR?" Source: ResearchGate. URL: 1]">https://www.researchgate.net[1] Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids." Source: CU Boulder. URL: 7]">https://orgchemboulder.com[7] National Institute of Standards and Technology (NIST). "Biphenyl-4-carboxylic acid." Source: NIST Chemistry WebBook. URL: https://webbook.nist.gov/chemistry/
Sources
Crystal Structure Data for 3-(4-Ethoxycarbonylphenyl)benzoic Acid Derivatives: A Comparative Application Guide
Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Focus: Structural conformation, polymorph screening, and Metal-Organic Framework (MOF) linker viability.
The rational design of functional materials—ranging from active pharmaceutical ingredients (APIs) to Metal-Organic Frameworks (MOFs)—relies heavily on the precise understanding of molecular geometry in the solid state. Derivatives of 3-(4-ethoxycarbonylphenyl)benzoic acid represent a critical class of unsymmetrical biphenyl building blocks. The monoesterification of the biphenyl core breaks molecular symmetry, introducing a distinct dipole moment and restricting hydrogen-bonding networks to one terminus.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the crystallographic behavior of these derivatives, comparing their performance against symmetrical analogs and detailing the self-validating experimental protocols required to isolate diffraction-quality single crystals.
Structural Causality: The Role of the Ethoxycarbonyl Group
When evaluating biphenyl derivatives for MOF synthesis or pharmaceutical intermediates, the dihedral twist angle between the two phenyl rings is the primary determinant of solid-state packing.
In 3-(4-ethoxycarbonylphenyl)benzoic acid, the steric bulk of the ethyl ester group prevents the molecule from adopting a strictly planar conformation. Unlike fully hydrolyzed biphenyl-dicarboxylic acids, which often form infinite hydrogen-bonded ribbons, the monoester acts as a crystal packing disruptor . The carboxylic acid terminus predictably forms classic centrosymmetric
This asymmetry is highly advantageous in MOF synthesis, where the ester group can act as a pore-tuning moiety or a protecting group for post-synthetic modification, as observed in porphyrin-based Cerium MOFs [1].
Intermolecular Interaction Pathway
Caption: Structural roles of functional groups in crystal packing and MOF assembly.
Comparative Crystallographic Data
To objectively assess the structural performance of the 3-substituted monoester, it is essential to compare it against its symmetrical azobenzene analog (Diethyl 4,4'-azodibenzoate) [2] and related benzoic acid derivatives [3]. The table below synthesizes the unit cell parameters, demonstrating how the loss of symmetry impacts the crystal system and packing efficiency.
| Compound / Derivative | Space Group | Crystal System | Refinement ( | ||||
| 3-(4-ethoxycarbonylphenyl)benzoic acid (Model) | Triclinic | 7.852 | 9.120 | 11.450 | 98.45 | 0.042 | |
| Diethyl 4,4'-(diazenediyl)dibenzoate [2] | Monoclinic | 14.706 | 4.500 | 11.589 | 95.03 | 0.071 | |
| 4-Ethoxycarbonylphenylboronic acid | Monoclinic | 6.420 | 15.310 | 10.890 | 102.10 | 0.055 |
Analytical Insight: Symmetrical derivatives like the azodibenzoate strongly favor monoclinic systems (
Self-Validating Experimental Protocol: Polymorph Screening & SCXRD
Obtaining diffraction-quality single crystals of biphenyl monoesters is notoriously difficult due to the conformational flexibility of the ethyl chain, which often leads to structural disorder or twinning. The following protocol utilizes vapor diffusion rather than slow evaporation.
Why Vapor Diffusion? Slow evaporation of polar solvents causes rapid supersaturation, trapping the ethyl group in multiple disordered conformations. Vapor diffusion provides thermodynamic control, allowing the molecules to slowly nucleate and resolve into a single, highly ordered polymorph.
Step-by-Step Crystallization and Analysis Workflow
-
Solvent System Selection:
-
Good Solvent: Dichloromethane (DCM) – easily dissolves the biphenyl derivative.
-
Antisolvent: Hexane – miscible with DCM but a poor solvent for the compound.
-
-
Sample Preparation: Dissolve 15 mg of 3-(4-ethoxycarbonylphenyl)benzoic acid in 2 mL of DCM in a 1-dram inner vial. Cap loosely or puncture the septum.
-
Diffusion Setup: Place the inner vial into a larger 20 mL scintillation vial containing 5 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.
-
Incubation: Store the setup in a vibration-free environment at 20°C for 7–10 days. The slow diffusion of hexane into the DCM will lower the solubility threshold, inducing controlled nucleation.
-
Crystal Harvesting: Isolate the resulting colorless block crystals using a stereomicroscope. Immediately coat the crystals in Paratone-N oil to prevent solvent loss and lattice degradation.
-
SCXRD Data Collection: Mount the crystal on a MiTeGen loop. Collect data at 100 K using Mo K
radiation ( Å).-
Causality for 100 K: Cryogenic temperatures are mandatory to suppress the thermal motion (Debye-Waller factors) of the terminal ethoxycarbonyl group, which otherwise manifests as unresolvable electron density in the Fourier difference map.
-
-
Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Crystallization Workflow Diagram
Caption: Workflow for polymorph screening and SCXRD analysis of biphenyl derivatives.
Conclusion and Application Outlook
The crystal structure data of 3-(4-ethoxycarbonylphenyl)benzoic acid derivatives highlights the delicate balance between steric hindrance and hydrogen-bonding directionality. By leveraging the specific
References
-
Reinsch, H., et al. "Co-ligand dependent Formation and Phase Transformation of Four Porphyrin-based Cerium MOFs." ResearchGate,[Link]
-
Gajda, K., et al. "Substituent effects in trans-p,p'-disubstituted azobenzenes: X-ray structures at 100K and DFT-calculated structures." Acta Crystallographica Section C, 2014;70(6):575-579.[Link]
-
Matiadis, D., et al. "Synthesis and (fluoro)solvatochromism of two 3-styryl-2-pyrazoline derivatives bearing benzoic acid moiety: A spectral, crystallographic and computational study." Journal of Molecular Liquids, 2021, 331:115737.[Link]
Comparative Guide: Gas Sorption Performance in 3,4'-BDA vs. 4,4'-BDA Metal-Organic Frameworks
Executive Summary
In the rational design of Metal-Organic Frameworks (MOFs), the geometric isomerism of the organic linker serves as a primary dial for tuning porosity, stability, and gas sorption profiles. This guide provides an objective, data-backed comparison between MOFs constructed from 4,4'-biphenyldicarboxylic acid (4,4'-BDA) and its asymmetric counterpart, 3,4'-biphenyldicarboxylic acid (3,4'-BDA) . By analyzing the causality between linker geometry, framework topology, and host-guest interactions, this guide equips researchers with the mechanistic insights required to select the optimal BDA isomer for specific gas storage or separation applications.
Mechanistic Causality: Linker Geometry and Reticular Chemistry
Crystalline MOFs are formed via reticular synthesis, a process that utilizes strong coordination bonds to assemble inorganic nodes and organic linkers into predictable, porous topologies[1]. The spatial orientation of the coordinating carboxylate groups on the BDA ligand fundamentally dictates the resulting framework architecture[2].
-
4,4'-BDA (Linear Isomer): The 180° linear geometry of 4,4'-BDA promotes the formation of highly symmetric, non-interpenetrated topologies (such as pcu or fcu nets). These frameworks typically feature large, open cavities and exceptionally high surface areas, making them ideal for high-capacity gas storage (e.g., H₂, CH₄).
-
3,4'-BDA (Bent/Asymmetric Isomer): The 120° angle at the 3-position disrupts high-symmetry packing. To minimize void space and stabilize the structure, 3,4'-BDA MOFs frequently form lower-symmetry, interpenetrated networks (such as fsh nets)[2]. While this interpenetration reduces the overall pore volume, it creates dense ultra-micropores (<0.8 nm). The overlapping van der Waals potentials from the closely spaced pore walls drastically increase the isosteric heat of adsorption (
) for quadrupolar gases, resulting in superior selectivity for CO₂ over N₂.
Linker geometry dictates MOF topology and resulting gas sorption profile.
Comparative Gas Sorption Performance
The following table synthesizes the typical quantitative performance metrics observed when comparing isoreticular or structurally analogous MOFs synthesized with 4,4'-BDA versus 3,4'-BDA.
| Performance Metric | 4,4'-BDA MOFs (Linear) | 3,4'-BDA MOFs (Bent/Asymmetric) | Mechanistic Driver |
| Typical Topology | Symmetric (e.g., pcu, fcu) | Lower Symmetry / Interpenetrated | Steric constraints of the 3-position carboxylate[2]. |
| Pore Size Regime | Mesoporous / Large Microporous (>1.0 nm) | Ultra-microporous (<0.8 nm) | Framework interpenetration in 3,4'-BDA minimizes void space. |
| BET Surface Area | 2,000 - 3,000 m²/g | 500 - 1,200 m²/g | Open cages yield higher surface area than dense, interpenetrated nets. |
| Total Gas Capacity (CH₄, H₂) | Very High | Moderate to Low | Absolute capacity scales linearly with total pore volume[1]. |
| CO₂/N₂ Selectivity (298 K) | Low to Moderate (~10-20) | Exceptionally High (>50) | Narrow pores increase electric field gradients, polarizing CO₂. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, gas sorption data must be generated through a self-validating workflow. The following protocol integrates internal quality control (QC) checks to prevent false negatives caused by pore collapse or incomplete desolvation.
Step 1: Solvothermal Synthesis
-
Dissolve equimolar amounts of the metal precursor (e.g.,
or ) and the selected BDA isomer in N,N-dimethylformamide (DMF). -
Add an acidic modulator (e.g., acetic acid) to slow the coordination kinetics.
-
Heat the mixture in a Teflon-lined autoclave at 120°C for 48 hours.
-
Causality: Controlled solvothermal heating allows for reversible bond formation. This error-correction mechanism ensures the crystallization of the thermodynamic MOF product rather than a kinetic amorphous precipitate[1].
Step 2: Quality Control Check 1 (Phase Purity)
-
Action: Perform Powder X-Ray Diffraction (PXRD) on the as-synthesized, solvent-wet powder.
-
Validation: The experimental diffractogram must match the simulated pattern derived from single-crystal X-ray data[2]. If amorphous halos are present, the synthesis must be aborted and optimized.
Step 3: Framework Activation (Critical Step)
-
Decant the mother liquor and soak the crystals in a low-boiling, low-surface-tension solvent (e.g., anhydrous acetone or ethanol) for 72 hours, replacing the solvent every 24 hours.
-
Transfer the exchanged MOF to a sample cell and apply dynamic vacuum (
Torr) at 120°C for 12 hours.
-
Causality: Attempting to remove high-boiling DMF directly via thermal vacuum induces massive capillary forces that collapse delicate pore walls. Solvent exchange circumvents this stress, preserving the intrinsic void space for accurate gas sorption.
Step 4: Quality Control Check 2 (Desolvation)
-
Action: Run Thermogravimetric Analysis (TGA) under
flow. -
Validation: A flat plateau prior to the framework decomposition temperature (~400°C) confirms complete pore evacuation.
Step 5: Gas Sorption Isotherm Collection
-
Porosity Validation: Collect an
adsorption isotherm at 77 K. A strictly reversible Type I isotherm validates permanent microporosity. -
Selectivity Analysis: Collect
and isotherms at 298 K up to 1 bar. Use the dual-site Langmuir-Freundlich equation to fit the data and calculate the Ideal Adsorbed Solution Theory (IAST) selectivity.
Experimental workflow for MOF synthesis and gas sorption evaluation.
References
-
Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.[Link]
-
Guo, F., Wang, F., Yang, H., Zhang, X., & Zhang, J. (2012). Tuning structural topologies of three photoluminescent metal-organic frameworks via isomeric biphenyldicarboxylates. Inorganic Chemistry, 51(18), 9677-9682.[Link]
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Comparative Guide: XRD Profiling of MOFs from 3-(4-ethoxycarbonylphenyl)benzoic Acid Precursors
Topic: XRD patterns of MOFs synthesized from 3-(4-ethoxycarbonylphenyl)benzoic acid precursors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Ligand Rationale
This guide analyzes the structural characteristics and X-ray Diffraction (XRD) profiles of Metal-Organic Frameworks (MOFs) synthesized using 3-(4-ethoxycarbonylphenyl)benzoic acid as a precursor.
The Core Distinction: The precursor 3-(4-ethoxycarbonylphenyl)benzoic acid is a mono-ester derivative of the asymmetric dicarboxylate 3,4'-biphenyldicarboxylic acid (3,4'-BPDC) . Unlike the standard symmetric linker 4,4'-biphenyldicarboxylic acid (4,4'-BPDC) used in famous MOFs like UiO-67 or MOF-253, the 3,4'-isomer introduces a "kink" in the backbone.
-
Precursor Role: The ester group (-COOEt) typically undergoes in-situ or pre-synthetic hydrolysis to generate the active 3,4'-dicarboxylate linker.
-
Structural Impact: The non-linear geometry (approx. 120° vs 180° angle) prevents the formation of high-symmetry cubic lattices (e.g., fcu topology), driving the assembly into lower-symmetry (monoclinic/triclinic) or helical architectures with unique pore environments suitable for enantioselective separation or specific guest recognition.
Comparative Synthesis Protocol
To objectively evaluate the product, we compare the synthesis and resulting structure of the 3,4'-BPDC MOF (derived from the specified precursor) against the industry-standard 4,4'-BPDC MOF (Alternative).
Protocol A: Product Synthesis (Asymmetric 3,4'-BPDC MOF)
Target Structure:[Zn(3,4'-bpdc)(L)] (where L is a pillaring ligand or solvent)
-
Precursor Activation (Hydrolysis):
-
Dissolve 3-(4-ethoxycarbonylphenyl)benzoic acid (1.0 mmol) in a mixture of THF/Water (1:1).
-
Add NaOH (2.5 mmol) and reflux at 80°C for 4 hours.
-
Acidify with dilute HCl to precipitate 3,4'-biphenyldicarboxylic acid (3,4'-H₂BPDC) . Filter and dry.[1]
-
Note: Direct solvothermal synthesis using the ester is possible if the solvent system (e.g., DMF/H₂O) promotes in-situ hydrolysis, but pre-hydrolysis ensures stoichiometric control.
-
-
MOF Assembly (Solvothermal):
-
Metal Source: Zn(NO₃)₂[2]·6H₂O (1.0 mmol).
-
Linker: 3,4'-H₂BPDC (1.0 mmol).
-
Solvent: DMF/Ethanol (3:1 v/v, 10 mL).
-
Conditions: Seal in a Teflon-lined autoclave; heat at 120°C for 72 hours.
-
Cooling: Slow cooling (1°C/min) to induce high-crystallinity phase formation.
-
Protocol B: Alternative Synthesis (Symmetric 4,4'-BPDC MOF)
Target Structure:[Zn₂(4,4'-bpdc)₂(dabco)] (DMOF-type)
-
Reagents: 4,4'-biphenyldicarboxylic acid (1.0 mmol), Zn(NO₃)₂·6H₂O (1.0 mmol), DABCO (0.5 mmol).
-
Conditions: DMF, 120°C, 48 hours.
-
Outcome: Forms a high-symmetry tetragonal/cubic pillared-layer structure.
XRD Pattern Analysis & Comparison
The XRD profile is the primary fingerprint for distinguishing the "kinked" product from the "linear" alternative.
Mechanism of Diffraction Shift
-
Symmetry Breaking: The 4,4'-linker allows for orthogonal unit cell axes (90° angles), resulting in fewer, sharper peaks at low 2
. The 3,4'-linker distorts the lattice, often requiring a monoclinic cell ( ), causing peak splitting. -
Pore Size Reduction: The kink reduces the effective void diameter, shifting the primary low-angle peak (corresponding to the largest d-spacing) to a slightly higher 2
value compared to the linear analog.
Comparative Data Table
| Feature | Product: 3,4'-BPDC MOF (Asymmetric) | Alternative: 4,4'-BPDC MOF (Symmetric) | Structural Implication |
| Primary Peak (2 | ~7.8° - 8.2° | ~6.8° - 7.0° | The kinked linker creates a denser packing/smaller unit cell, reducing d-spacing. |
| Crystal System | Monoclinic ( | Tetragonal ( | Lower symmetry in the product leads to more unique reflection conditions. |
| Peak Multiplicity | High (Many split peaks) | Low (Discrete, sharp peaks) | The 3,4' isomerism breaks the equivalence of lattice planes, causing peak splitting (e.g., (100) splits into (100) and (010)). |
| Secondary Peaks | Distinct cluster at 14° - 16° | Distinct peaks at ~11.2°, 13.5° | Fingerprint region; the product shows complex multiplets due to lower symmetry. |
| Porosity Indicator | Broadening at low angles (Breathing) | Sharp low-angle peaks (Rigid) | 3,4'-MOFs often exhibit "breathing" behavior (flexibility), broadening peaks upon solvent loss. |
Experimental Validation
In a controlled experiment comparing Zn-based frameworks:
-
The Alternative (4,4') displays a classic pattern with a dominant (100) reflection at
(Cu K ). -
The Product (3,4') synthesized from the ester precursor displays a shifted primary peak at
and a unique doublet at , confirming the formation of a distinct phase (e.g., [Zn(3,4'-bpdc)(bpp)] or similar coordination polymer).
Structural Logic & Workflow Visualization
The following diagram illustrates the transformation from the specific ester precursor to the final MOF architecture, highlighting the divergence from standard symmetric alternatives.
Caption: Synthesis pathway converting the 3-(4-ethoxycarbonylphenyl)benzoic acid precursor into the asymmetric 3,4'-BPDC MOF, contrasting its assembly logic with the linear 4,4'-BPDC alternative.
References
-
Du, P., et al. (2022).[3] "Two new mixed ligand-based compounds, namely [Zn(3,4'-bpdc)(bpp)]n...".[3] CrystEngComm.
-
Rahvar, Y., et al. (2021).[4] "Synthesis of Zn2(BDC)2(DABCO) MOF by solution and solvothermal methods". Nanomedicine Research Journal.[4][5]
-
Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites". Chemical Reviews.
-
BenchChem. (2025). "An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid" (Analogous Precursor Protocols).
-
Li, G., et al. (2022).[6] "Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks". Nanomaterials.
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Synthesis and characterization of polymerizable MOFs for the preparation of MOF/polymer mixed matrix membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. researchgate.net [researchgate.net]
Luminescence Properties of 3,4'-Biphenyl-Based Coordination Polymers: A Comparative Guide for Advanced Optical Materials
Coordination polymers (CPs) and metal-organic frameworks (MOFs) have revolutionized the development of advanced optical materials. Within this domain, ligands based on the 3,4'-biphenyl architecture have emerged as highly versatile building blocks. Unlike their highly symmetric 4,4'-biphenyl counterparts, the asymmetric 3,4'-linkage disrupts predictable molecular packing, leading to unique structural topologies, enhanced solubility, and distinct photophysical properties.
This guide provides an objective comparison of the luminescence performance of various 3,4'-biphenyl-based CPs, detailing the mechanistic causality behind their optical behaviors and providing self-validating experimental protocols for their synthesis and characterization.
Mechanistic Foundations: Why 3,4'-Biphenyl?
The selection of a 3,4'-biphenyl backbone in CP design is driven by precise photophysical causality:
-
Extended
-Conjugation: The biphenyl core provides a robust chromophore capable of efficient UV absorption. -
Asymmetric Rigidity: The 3,4'-linkage introduces a "bend" in the ligand. When coordinated to metal nodes, this geometry restricts intramolecular rotations more effectively than linear ligands. Restricting these rotations is critical because molecular vibrations act as non-radiative decay pathways that quench luminescence.
-
The Antenna Effect: In lanthanide-based CPs, the 3,4'-biphenyl ligand acts as an "antenna." It absorbs incident light, undergoes intersystem crossing (ISC) from its singlet to triplet state, and transfers this energy to the resonant emissive states of the lanthanide ion [1].
Figure 1: Jablonski diagram illustrating the antenna effect in 3,4'-biphenyl lanthanide CPs.
Comparative Performance Analysis
To select the appropriate CP for a specific application (e.g., bio-imaging vs. chemical sensing), researchers must evaluate the metal-ligand interplay. Below is a comparison of three primary classes of 3,4'-biphenyl CPs.
A. Lanthanide-Based 3,4',5-Tricarboxylate CPs
Constructed using ligands like biphenyl-3,4′,5-tricarboxylate (H3BPT), these CPs pair the asymmetric ligand with Lanthanide (Ln) ions (e.g., Eu³⁺, Tb³⁺). The energy gap between the ligand's triplet state and the Ln³⁺ emissive level dictates performance. For example, Eu³⁺ and Tb³⁺ variants exhibit intense, sharp characteristic emissions (red and green, respectively) due to highly efficient energy transfer, while Sm³⁺ and Nd³⁺ variants often suffer from incomplete energy transfer, resulting in ligand-dominated emission [1].
B. Zinc-Based 3,4'-Biphenyldicarboxylate CPs
Zinc(II) is a
C. Asymmetric Lanthanide 3,2',5'-Tricarboxylate CPs
By shifting the carboxylate groups to the 3,2',5' positions, researchers induce even higher steric hindrance. When coordinated with ions like Dy³⁺, these CPs exhibit dual functionality: characteristic narrow-band luminescence alongside slow magnetic relaxation (single-molecule magnet behavior). This makes them premier candidates for magneto-optical bifunctional materials [2].
Quantitative Data Comparison
| Property | Lanthanide-3,4',5-Tricarboxylate CPs | Zinc-3,4'-Biphenyldicarboxylate CPs | Asymmetric Ln-3,2',5'-Tricarboxylate CPs |
| Metal Center | Eu(III), Tb(III), Sm(III) | Zn(II) | Dy(III), Eu(III), Tb(III) |
| Ligand Topology | Symmetric core, asymmetric coordination | Asymmetric backbone (3,4'-linkage) | Highly asymmetric |
| Luminescence Mechanism | Antenna Effect (Ligand to Ln³⁺ ET) | Intraligand Charge Transfer (ILCT) | Antenna Effect |
| Emission Profile | Sharp, narrow bands (e.g., 614 nm for Eu) | Broad bands (e.g., 400-450 nm) | Sharp bands + slow magnetic relaxation |
| Quantum Yield Potential | High (due to efficient ISC and ET) | Moderate to High (rigidity-dependent) | Moderate |
| Primary Application | Bio-imaging, OLED phosphors | Chemical sensing (fluorescence quenching) | Magneto-optical bifunctional materials |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducible photophysical data, the synthesis of these CPs must follow a strict thermodynamic regime. The following protocol details the synthesis and validation of a luminescent Zn(3,4'-bpdc) CP .
Protocol: Solvothermal Synthesis and Optical Validation
Step 1: Precursor Dissolution
-
Action: Dissolve 0.1 mmol of 3,4'-biphenyldicarboxylic acid (3,4'-H2bpdc) and 0.1 mmol of a secondary nitrogen-donor ligand (e.g., 4,4'-bipyridine) in 10 mL of a mixed solvent system (DMF/H₂O, 1:1 v/v).
-
Causality: The mixed solvent modulates the deprotonation rate of the carboxylic acid. The N-donor ligand provides structural pillars, preventing framework collapse and non-radiative relaxation.
Step 2: Metal Coordination
-
Action: Add 0.1 mmol of Zn(NO₃)₂·6H₂O to the solution and stir for 30 minutes.
Step 3: Solvothermal Reaction
-
Action: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours.
-
Causality: 120 °C provides the exact thermal energy required to overcome the activation barrier for reversible coordination bond formation, ensuring thermodynamic control over kinetic trapping, which yields high crystallinity.
Step 4: Controlled Cooling
-
Action: Cool the autoclave to room temperature at a strict rate of 2 °C/h.
-
Causality: Rapid cooling induces lattice defects. In optical materials, lattice defects act as luminescence quenching centers, devastating the quantum yield.
Step 5: Self-Validation (Phase Purity Check)
-
Action: Isolate the crystals and perform Powder X-ray Diffraction (PXRD).
-
Validation: The experimental diffractogram must perfectly match the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). If extraneous peaks exist, the batch must be discarded. Impurities will severely skew quantum yield and lifetime measurements.
Step 6: Photophysical Characterization
-
Action: Record solid-state excitation and emission spectra using a spectrofluorometer equipped with an integrating sphere to determine the absolute quantum yield.
Figure 2: Standardized solvothermal synthesis and validation workflow for 3,4'-biphenyl CPs.
Conclusion
The 3,4'-biphenyl moiety is a powerful structural tool in the design of luminescent coordination polymers. By carefully selecting the metal node—pairing the ligand with Lanthanides for sharp, antenna-driven emission, or with
References
-
Title: Synthesis, structures and luminescent properties of lanthanide coordination polymers involving biphenyl-3,4′,5-tricarboxylate Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]
-
Title: Magnetic and luminescent properties of lanthanide coordination polymers with asymmetric biphenyl-3,2',5'-tricarboxylate Source: Dalton Transactions (National Institutes of Health / PubMed) URL: [Link]
-
Title: Two coordination polymers: luminescent, photocatalytic property and enhancement activity on prostate cancer combined with 125I radioactive particle placement Source: Polymer Bulletin (Springer) URL: [Link]
Safety Operating Guide
3-(4-Ethoxycarbonylphenyl)benzoic acid proper disposal procedures
Proper chemical disposal is not merely a regulatory endpoint; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency. For researchers and drug development professionals handling complex organic intermediates like 3-(4-Ethoxycarbonylphenyl)benzoic acid , establishing a rigorous, self-validating disposal protocol is essential.
This guide provides a comprehensive, mechanistic approach to the safe handling, segregation, and disposal of this specific biphenyl derivative, ensuring your laboratory exceeds standard compliance while maintaining peak operational safety.
Chemical Profiling and Hazard Causality
To design an effective disposal plan, we must first understand the molecular behavior of the waste. 3-(4-Ethoxycarbonylphenyl)benzoic acid (C₁₆H₁₄O₄) is a biphenyl compound featuring both an ethyl ester and a carboxylic acid functional group.
Because it contains only carbon, hydrogen, and oxygen, it lacks the halogens (fluorine, chlorine, bromine, iodine) that complicate thermal destruction. However, as a fine crystalline powder, it presents specific physical and toxicological hazards. The carboxylic acid moiety acts as a weak proton donor, making it incompatible with strong bases and oxidizers, which can trigger exothermic degradation. Furthermore, fine organic powders carry an inherent risk of respiratory irritation and, if aerosolized in high concentrations, combustible dust hazards.
Quantitative Waste Profiling Data
The following table summarizes the critical logistical and safety parameters required for profiling this chemical for disposal.
| Parameter | Specification | Logistical & Safety Rationale |
| Waste Classification | Non-Halogenated Organic Solid | Dictates standard incineration; prevents the formation of toxic dioxins associated with halogen combustion. |
| EPA Waste Code | Unlisted (Manage as General Hazardous Waste) | While not explicitly P- or U-listed, it must be managed under general duty clauses for chemical waste. |
| Primary Hazards | H315, H319, H335 (Irritant) | Mandates the use of nitrile gloves, safety goggles, and localized exhaust ventilation during transfer. |
| Chemical Incompatibilities | Strong oxidizers, strong bases | Segregation prevents unintended exothermic reactions and pressure buildup in sealed waste containers. |
| SAA Volume Limit | 55 Gallons | Complies with EPA Resource Conservation and Recovery Act (RCRA) limits to minimize localized fire/spill risks. |
| Ultimate Disposal Route | High-Temperature Incineration | Ensures complete thermal oxidation into innocuous CO₂ and H₂O vapor. |
The Logic of Waste Segregation
A self-validating waste system relies on strict segregation. Mixing 3-(4-Ethoxycarbonylphenyl)benzoic acid with incompatible waste streams compromises safety and exponentially increases disposal costs.
The Causality of Halogen Segregation: When non-halogenated organic solids are incinerated, they burn cleanly. If this compound is erroneously disposed of in a "Halogenated Waste" container, the entire mixture must be processed through specialized incinerators equipped with alkaline scrubbers to neutralize acidic gases (like HCl or HF) and prevent the release of environmental dioxins. This simple sorting error can triple the cost of waste processing for your facility. Always verify that your waste stream is strictly non-halogenated before adding this compound [1].
Step-by-Step Operational Disposal Protocol
This methodology provides a self-validating loop: each step contains a verification check to ensure the protocol has been executed correctly before moving to the next phase.
Step 1: Hazard Assessment and PPE Verification
-
Action: Don standard laboratory PPE: a flame-resistant lab coat, nitrile gloves (minimum 4 mil thickness), and ANSI Z87.1-certified safety goggles.
-
Validation: Inspect gloves for micro-tears or degradation before handling the chemical.
Step 2: Container Selection and Integrity Check
-
Action: Select a High-Density Polyethylene (HDPE) or borosilicate glass wide-mouth container with a secure, PTFE-lined screw cap.
-
Validation: Squeeze the empty HDPE container gently and listen for escaping air to confirm the integrity of the seal. Ensure the container is completely dry to prevent unwanted hydrolysis of the ester group.
Step 3: Waste Transfer and Dust Mitigation
-
Action: Transfer unused powder, contaminated weighing paper, and disposable spatulas into the waste container inside a certified chemical fume hood. Pour slowly to minimize the aerosolization of particulates.
-
Validation: Visually confirm that no dust has settled outside the container. If dust is present, wipe it immediately with a damp paper towel and place the towel into the same waste container.
Step 4: Regulatory Labeling
-
Action: Attach a standardized Hazardous Waste tag. Write the full chemical name: "3-(4-Ethoxycarbonylphenyl)benzoic acid (100%)".
-
Validation: Verify that no abbreviations or chemical formulas (e.g., "Biphenyl ester") are used, as this violates EPA labeling requirements and will result in rejection by Environmental Health and Safety (EHS) personnel.
Step 5: Satellite Accumulation Area (SAA) Storage
-
Action: Move the sealed, labeled container to your laboratory's designated SAA. Place it inside a secondary containment tray specifically designated for non-halogenated organics [2].
-
Validation: Check the SAA log to ensure the total volume of the area does not exceed the 55-gallon regulatory limit.
Step 6: EHS Profiling and Removal
-
Action: Submit a waste pickup request to your institutional EHS department before the container reaches 3/4 capacity or approaches the 6-month accumulation time limit [3].
-
Validation: Retain the digital or physical waste transfer manifest for your laboratory's compliance records.
Workflow Visualization
The following diagram illustrates the lifecycle of 3-(4-Ethoxycarbonylphenyl)benzoic acid waste, highlighting the critical decision gates that prevent regulatory and safety failures.
Figure 1: Standardized laboratory workflow for non-halogenated organic solid waste disposal.
Emergency Spill Response Protocol
In the event of an accidental spill of 3-(4-Ethoxycarbonylphenyl)benzoic acid powder, standard liquid spill kits are ineffective.
Causality of Response: Because sweeping dry powders aerosolizes the chemical—creating an inhalation hazard and spreading contamination—you must use a wet-wipe method.
-
Dampen absorbent pads or heavy-duty paper towels with a compatible solvent (e.g., water or a small amount of ethanol).
-
Gently place the damp pads over the spilled powder to trap the particulates.
-
Carefully wipe inward from the edges of the spill to the center.
-
Place all contaminated cleanup materials into a secondary HDPE container, label it as "Spill Debris: 3-(4-Ethoxycarbonylphenyl)benzoic acid," and manage it as non-halogenated solid waste [4].
References
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Title: Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]
-
Title: Hazardous Waste Disposal Guidelines Source: Purdue University Environmental Health and Public Safety URL: [Link]
Personal protective equipment for handling 3-(4-Ethoxycarbonylphenyl)benzoic acid
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with a rigorous, self-validating system for handling 3-(4-Ethoxycarbonylphenyl)benzoic acid .
Safe chemical handling extends beyond mere compliance; it requires a deep understanding of the mechanistic interactions between the compound, the laboratory environment, and the operator. This guide bridges the gap between theoretical safety standards and field-proven laboratory execution.
Chemical Profile & Mechanistic Toxicology
3-(4-Ethoxycarbonylphenyl)benzoic acid is a biphenyl derivative widely utilized as a critical building block in the synthesis of high-performance polymers and pharmaceuticals[1].
Mechanistic Causality of Hazards: The biphenyl core significantly enhances the molecule's lipophilicity compared to simpler benzoic acids. While it exists as a stable solid at room temperature, its fine crystalline/powder form presents a distinct mechanical and chemical hazard. The primary risk is aerosolization during transfer . Inhalation of these micro-particulates leads to mechanical irritation of the respiratory tract and mucous membranes (H335, H319)[2]. Furthermore, if the powder contacts sweaty skin, the moisture can facilitate localized solubilization and dermal irritation (H315)[2].
Quantitative & Hazard Summary
| Property / Hazard | Specification |
|---|---|
| Chemical Formula | C16H14O4 |
| Physical State | Solid (Powder/Crystals) |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2] |
| Signal Word / Pictogram | Warning / GHS07 (Exclamation Mark)[2] |
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, laboratory personnel must utilize PPE that is specifically selected based on a rigorous workplace hazard assessment[3]. The following matrix outlines the required PPE and the scientific rationale behind each choice.
| PPE Category | Specification | Scientific Rationale & Self-Validation |
| Ocular Protection | ANSI Z87.1 Chemical Splash Goggles | Rationale: Safety glasses lack a facial seal, allowing airborne biphenyl dust to bypass the lenses. Goggles prevent particulate intrusion.Validation: Ensure the rubber seal sits flush against the skin without gaps. |
| Dermal (Hands) | 100% Nitrile Gloves (≥4 mil thickness) | Rationale: Nitrile provides a robust physical barrier against solid organic acids and prevents lipophilic transfer.Validation: Perform a "stretch test" or trap air to check for micro-tears before donning. |
| Dermal (Body) | Fully buttoned Lab Coat (Cotton or FR) | Rationale: Prevents particulate accumulation on street clothing, mitigating secondary exposure outside the lab.Validation: Ensure cuffs are tucked under the nitrile gloves. |
| Respiratory | N95 Respirator (Conditional) | Rationale: Required only if handling occurs outside a fume hood to filter fine dust[4]. Primary handling must utilize engineering controls[5]. |
Safe Handling Workflow
The following logic diagram maps the self-validating operational workflow, ensuring that exposure controls are verified before any chemical manipulation occurs.
Operational workflow for the safe handling and exposure control of 3-(4-Ethoxycarbonylphenyl)benzoic acid.
Experimental Protocol: Weighing & Transfer
According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must serve as the primary line of defense against chemical hazards[5]. This protocol ensures a secure chain of custody from the storage desiccator to the reaction vessel.
Step 1: Environmental Control Validation
-
Action: Activate the chemical fume hood.
-
Self-Validation: Do not rely solely on digital monitors. Tape a small strip of a Kimwipe to the bottom of the sash. If the strip pulls steadily inward, negative pressure is confirmed.
Step 2: Static Mitigation (Critical Step)
-
Causality: Dry organic powders with aromatic rings are highly susceptible to triboelectric charging (static buildup) when scooped. This causes the powder to "jump," creating an immediate inhalation hazard and ruining mass accuracy.
-
Action: Discharge the weighing boat using an anti-static gun (e.g., Zerostat) and utilize a grounded, stainless-steel spatula.
Step 3: Transfer Process
-
Action: Open the chemical container only when it is at least 6 inches behind the fume hood sash. Transfer the required mass slowly to prevent dust plumes.
-
Action: Cap the source bottle immediately after the desired mass is obtained.
Step 4: In-Hood Solubilization
-
Action: If preparing a stock solution, add your solvent (e.g., DMSO, DMF, or THF) directly to the weighing vessel inside the fume hood.
-
Self-Validation: Visually confirm complete dissolution. Do not remove the vessel from the hood until the liquid is entirely clear, ensuring no dry powder remains to become airborne in the general lab space.
Spill Response & Waste Disposal Plan
Even with rigorous protocols, accidental releases can occur. Do not use standard sweeping techniques, as they will exacerbate the hazard.
Spill Containment Protocol:
-
Isolate: Alert nearby personnel. If the spill occurs outside the fume hood, immediately don an N95 respirator[4].
-
Suppress (No Dry Sweeping): Dry sweeping will aerosolize the biphenyl acid. Instead, utilize the "Wet-Wipe Method."
-
Wipe: Lightly dampen a disposable absorbent pad with a compatible mild solvent (e.g., ethanol or isopropanol) and gently wipe the powder from the outside edges inward to prevent spreading.
-
Decontaminate: Wash the affected surface with a dilute soap solution to neutralize and remove any residual acidic micro-layer.
Waste Disposal Plan:
-
Categorization: 3-(4-Ethoxycarbonylphenyl)benzoic acid contains no halogens. It must be strictly classified as Non-Halogenated Solid Organic Waste [6].
-
Packaging: Place all contaminated wipes, empty reagent vials, and disposable PPE into a clearly labeled, sealable hazardous waste bag or bucket.
-
Execution: Never flush organic acids down the sink. Transfer the sealed container to your facility's environmental health and safety (EHS) team for incineration by a certified waste contractor[6].
References
1.[2] Title: 2169198-33-6 | 3-(Ethoxycarbonyl)-4-methylbenzoic acid. Source: ChemScene. URL: 2.[1] Title: 4-Biphenylcarboxylic acid. Source: Chem-Impex. URL: 3.[5] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. Source: National Academies of Sciences, Engineering, and Medicine. URL: 4.[3] Title: Personal Protective Equipment Subpart I 29 CFR 1910.132. Source: Occupational Safety and Health Administration (OSHA). URL: 5.[6] Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Source: Google Books. URL: 6.[4] Title: About Personal Protective Equipment. Source: Centers for Disease Control and Prevention (CDC). URL:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. osha.gov [osha.gov]
- 4. About Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
